molecular formula C10H8BrClN2 B1292870 1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole CAS No. 1125828-26-3

1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole

货号: B1292870
CAS 编号: 1125828-26-3
分子量: 271.54 g/mol
InChI 键: QYIGOGBGVKONDY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole is a useful research compound. Its molecular formula is C10H8BrClN2 and its molecular weight is 271.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-(2-bromo-5-chlorophenyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c1-7-4-5-14(13-7)10-6-8(12)2-3-9(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIGOGBGVKONDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. It dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For novel heterocyclic compounds such as 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole, which hold potential as scaffolds in medicinal chemistry, rigorous and unequivocal structure elucidation is not merely a procedural step but the bedrock of all subsequent research.[1][2][3] This guide provides a comprehensive, technically-grounded workflow for the structural confirmation of this target molecule, reflecting the synergistic power of modern analytical techniques. We will not only outline the requisite experiments but also delve into the scientific rationale behind our methodological choices, ensuring a self-validating and robust analytical cascade.

Foundational Analysis: Elemental Composition and Molecular Mass

The first step in characterizing any new chemical entity is to ascertain its elemental composition and exact molecular weight. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial investigation, offering a level of precision that can distinguish between molecules with the same nominal mass but different elemental formulas.[4][5][6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in HPLC-grade acetonitrile. This is further diluted to a final concentration of 10 µg/mL with a 50:50 acetonitrile:water solution containing 0.1% formic acid to promote ionization.

  • Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is utilized.

  • Data Acquisition: The instrument is operated in positive ion mode. A full scan is acquired over a mass range of m/z 100-500. The resolution is set to >100,000 to ensure high mass accuracy.

  • Data Analysis: The monoisotopic mass of the molecular ion [M+H]⁺ is determined. The isotopic pattern, particularly the characteristic signature of bromine and chlorine, is carefully examined.

Data Presentation: HRMS Results
ParameterExpected ValueObserved Value
Molecular Formula C₁₀H₈BrClN₂C₁₀H₈BrClN₂
Exact Mass 270.9638270.9641
[M+H]⁺ 271.9716271.9719

The observed isotopic pattern, with its characteristic M, M+2, and M+4 peaks arising from the presence of one bromine and one chlorine atom, provides strong evidence for the proposed elemental composition.

The Architectural Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for mapping the connectivity of atoms within a molecule.[7] A suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle, proton by proton, carbon by carbon. For substituted pyrazoles, NMR is crucial for determining the substitution pattern on both the pyrazole and phenyl rings.[8][9][10]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer is used to acquire the data.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the overall connectivity of the molecule.

Data Presentation: Predicted ¹H and ¹³C NMR Data
Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyrazole Ring
C3-~150H4, CH₃
H4~6.4 (s)~108C3, C5, CH₃
C5-~140H4
CH₃~2.4 (s)~14C3, C4
Phenyl Ring
C1'-~138H3', H6'
C2'-~125H3'
H3'~7.6 (d)~132C1', C2', C4', C5'
C4'-~130H3', H6'
C5'-~135H3', H6'
H6'~7.4 (d)~128C1', C2', C4', C5'

Note: Predicted chemical shifts are based on analogous structures and may vary slightly in experimental data.

Visualizing Connectivity: The Elucidation Workflow

structure_elucidation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry cluster_final Structure Confirmation H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Coupling) H1_NMR->COSY HSQC HSQC (Direct C-H Attachment) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Final_Structure Final Structure COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure HRMS HRMS (Elemental Formula) HRMS->Final_Structure MS_MS MS/MS (Fragmentation Pattern) MS_MS->Final_Structure

Caption: A workflow diagram illustrating the integration of various analytical techniques for structure elucidation.

Fragmentation Fingerprinting: Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides an orthogonal dataset to NMR by probing the molecule's stability and fragmentation pathways.[11][12] By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule. This is particularly useful for confirming the presence and location of labile groups. For halogenated compounds, the fragmentation often involves the loss of the halogen atoms.[13][14][15]

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
  • Instrumentation: A triple quadrupole or ion trap mass spectrometer is used.

  • Parent Ion Selection: The [M+H]⁺ ion is selected in the first mass analyzer.

  • Collision-Induced Dissociation (CID): The selected ion is fragmented in a collision cell using an inert gas (e.g., argon).

  • Daughter Ion Scan: The resulting fragment ions are analyzed in the second mass analyzer.

Visualizing Fragmentation: A Logical Relationship

fragmentation_pathway Parent [M+H]⁺ m/z 271.97 Frag1 Loss of Br [M+H-Br]⁺ Parent->Frag1 Frag2 Loss of Cl [M+H-Cl]⁺ Parent->Frag2 Frag3 Loss of CH₃ [M+H-CH₃]⁺ Parent->Frag3 Frag4 Phenyl Cation [C₆H₄BrCl]⁺ Parent->Frag4

Caption: A simplified diagram showing potential fragmentation pathways for the target molecule.

The Ultimate Confirmation: Single-Crystal X-ray Diffraction

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule.[16][17][18] It is the gold standard for structural analysis, confirming not only the connectivity but also the precise bond lengths, bond angles, and conformation of the molecule in the solid state.[2]

Experimental Protocol: X-ray Crystallography
  • Crystallization: The compound is dissolved in a suitable solvent system (e.g., ethanol, ethyl acetate) and allowed to slowly evaporate, or other crystallization techniques like vapor diffusion are employed to grow single crystals of sufficient quality.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole is a multi-faceted process that relies on the convergence of evidence from several orthogonal analytical techniques. HRMS establishes the elemental formula, a comprehensive suite of NMR experiments maps the atomic connectivity, MS/MS provides a fragmentation fingerprint, and X-ray crystallography, when possible, offers the ultimate confirmation in three dimensions. This integrated approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any future research and development involving this promising heterocyclic scaffold.

References

  • Eller, G. A., Wimmer, V., Haring, A. W., & Holzer, W. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), m603. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177818211, 1-(2-Bromo-3-chlorophenyl)-1H-pyrazole. Retrieved January 27, 2026 from [Link].

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated... | Download Scientific Diagram. [Link]

  • ACS Publications. (n.d.). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols 1. [Link]

  • NIH. (2007). Structure Elucidation of a Pyrazolo[4][8]pyran Derivative by NMR Spectroscopy. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • NIH. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. [Link]

  • Chromatography Online. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. [Link]

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. [Link]

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

  • ACS Publications. (2026). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Journal of the American Chemical Society. [Link]

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  • ACS Publications. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

  • IRJET. (n.d.). Crystal and Molecular Structure Studies of 1-(5-(4-chlorophenoxy)-3- methyl-1-phenyl-4,5-dihydro-1H-pyrazol. [Link]

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • YouTube. (2018). 33.01 Introduction to Aromatic Heterocycles. [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]

  • Britannica. (n.d.). Heterocyclic compound. [Link]

  • NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • Cardiff University. (2020). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. [Link]

  • YouTube. (2022). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks. [Link]

  • NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]

  • ChemSynthesis. (2025). 4-bromo-5-chloro-1H-pyrazole. [Link]

  • NIH. (n.d.). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. [Link]

Sources

The Pyrazole Scaffold: A Versatile Core for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Appeal of the Pyrazole Heterocycle

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1] Their unique structural and electronic properties have made them a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds across a wide range of therapeutic areas.[2] From the blockbuster anti-inflammatory drug Celecoxib to numerous agents in clinical development for oncology and infectious diseases, the pyrazole core has consistently demonstrated its capacity for potent and selective interactions with diverse biological targets.[1]

The value of the pyrazole moiety lies in its synthetic tractability and its ability to be extensively functionalized at multiple positions.[3] This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3][4] Furthermore, the pyrazole ring itself can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to the high affinity of pyrazole-based ligands for their targets.[2]

This technical guide provides an in-depth exploration of the potential biological activities of substituted pyrazole derivatives. It is designed to serve as a valuable resource for researchers and drug development professionals by not only summarizing the key therapeutic applications of this compound class but also by providing detailed experimental protocols, insights into structure-activity relationships, and a mechanistic understanding of their biological effects.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted pyrazoles have emerged as a particularly promising class of anticancer agents, with numerous derivatives demonstrating potent activity against a variety of cancer cell lines.[5] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[6]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] Its aberrant activation is a common feature of many cancers, making it a prime target for therapeutic intervention.[6][8] Certain substituted pyrazole derivatives have been shown to exert their anticancer effects by inhibiting key kinases within this pathway, such as PI3K and mTOR.[6]

The general mechanism of this pathway and the points of inhibition by pyrazole derivatives are illustrated in the following diagram:

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and activates PI3K PI3K RTK->PI3K Recruits and activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K1 p70S6K mTORC1->S6K1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Pyrazole_Inhibitor_PI3K Substituted Pyrazole Inhibitor Pyrazole_Inhibitor_PI3K->PI3K Pyrazole_Inhibitor_mTOR Substituted Pyrazole Inhibitor Pyrazole_Inhibitor_mTOR->mTORC1 PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR pathway and points of inhibition by pyrazoles.

By inhibiting PI3K or mTOR, pyrazole derivatives can block the downstream signaling events that promote cancer cell proliferation and survival, ultimately leading to apoptosis (programmed cell death).[8]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of substituted pyrazoles is highly dependent on the nature and position of the substituents on the pyrazole ring and its appended functionalities.[9]

Compound Series Substitutions Cancer Cell Line IC50 (µM) Reference
Pyrazole Aceto-hydrazide DerivativesDimethyl on pyrazole ring, N(CH3)2 on benzene 'B' ringOvarian (A2780)8.14[9]
Pyrazole Aceto-hydrazide DerivativesDimethyl on pyrazole ring, NO2 on benzene 'B' ringOvarian (A2780)8.63[9]
DHT-derived PyrazolesR = H, R1 = MeOProstate (PC-3)4.2[10]
DHT-derived PyrazolesR = H, R1 = MeOProstate (DU 145)3.6[10]
DHT-derived PyrazolesR = H, R1 = MeOBreast (MCF-7)5.5[10]
DHT-derived PyrazolesR = H, R1 = MeOBreast (MDA-MB-231)6.6[10]
Pyrazole Carbo-hydrazide DerivativesDimethyl on pyrazole 'A' ring, Br on benzene 'B' ringSkin (B16F10)6.75[9]
Pyrazole Carbo-hydrazide DerivativesDimethyl on pyrazole 'A' ring, OH on benzene 'B' ringSkin (B16F10)6.51[9]
Pyrazole Carbo-hydrazide DerivativesDimethyl on pyrazole 'A' ring, OCH3 on benzene 'B' ringSkin (B16F10)6.73[9]

Causality behind SAR:

  • Electron-donating and withdrawing groups: The electronic properties of the substituents can significantly influence the interaction of the pyrazole derivative with its target protein. For instance, electron-withdrawing groups can enhance the acidity of N-H protons, potentially leading to stronger hydrogen bonding interactions in the active site. Conversely, electron-donating groups can increase the electron density of the pyrazole ring, which may be favorable for certain π-π stacking interactions.[9]

  • Steric factors: The size and shape of the substituents play a crucial role in determining the complementarity of the molecule to the binding pocket of the target enzyme. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller, appropriately positioned groups can enhance binding affinity.[9]

  • Hydrophobicity: The overall hydrophobicity of the molecule, influenced by its substituents, affects its ability to cross cell membranes and reach its intracellular target. A balance between hydrophobicity and hydrophilicity is often required for optimal bioavailability and activity.[3]

Experimental Protocol: Evaluating Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery and development of new antimicrobial agents. Substituted pyrazoles have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[11]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are varied. Some compounds are thought to interfere with the synthesis of the bacterial cell wall, a structure that is essential for bacterial survival.[12] Others may target essential enzymes involved in DNA replication or protein synthesis.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of pyrazole derivatives is closely tied to their substitution patterns.

Compound Series Substitutions Microorganism MIC (µg/mL) Reference
Imidazothiadiazole-Pyrazole-Gram-negative & Gram-positive bacteria<0.24[11]
Imidazothiadiazole-PyrazoleCompound 21c-0.25[11]
Imidazothiadiazole-PyrazoleCompound 23h-0.25[11]
Pyrazole-1-carbothiohydrazide4-(2-(p-tolyl)hydrazineylidene)Aspergillus niger2.9-7.8[12]
Pyrazole-1-carbothiohydrazide4-(2-(p-tolyl)hydrazineylidene)Staphylococcus aureus62.5-125[12]
Substituted PyrazolesCompound 4eStreptococcus pneumoniae0.0156[13]

Causality behind SAR:

  • Lipophilicity: The ability of a compound to penetrate the bacterial cell wall or membrane is often related to its lipophilicity. Appropriate lipophilic substituents can enhance the accumulation of the pyrazole derivative within the microbial cell.[3]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the pyrazole scaffold can facilitate interactions with key microbial enzymes or structural components.[2]

  • Specific Moieties: The incorporation of certain chemical moieties, such as the carbothiohydrazide group, has been shown to significantly enhance antimicrobial activity, likely due to their ability to chelate metal ions or interact with specific active sites.[12]

Experimental Protocol: Antimicrobial Susceptibility Testing

A common method for evaluating the antimicrobial activity of new compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the pyrazole derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Inoculum Prepare Standardized Microbial Inoculum Start->Inoculum Compound_Dilution Prepare Serial Dilutions of Pyrazole Derivatives in 96-well plate Start->Compound_Dilution Inoculate Inoculate wells with Microbial Suspension Inoculum->Inoculate Compound_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Growth or Measure OD600 Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Further Biological Activities

Beyond their anticancer and antimicrobial properties, substituted pyrazoles have demonstrated a remarkable breadth of other biological activities.

  • Anti-inflammatory Activity: Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2]

  • Anticonvulsant Activity: Several pyrazole derivatives have shown promise as anticonvulsant agents, with potential applications in the treatment of epilepsy.[14]

  • Antiviral Activity: The pyrazole scaffold has been explored for the development of antiviral agents, with some derivatives showing activity against various viruses.

Conclusion and Future Perspectives

The substituted pyrazole scaffold continues to be a highly valuable and versatile platform for the discovery and development of new therapeutic agents. Its synthetic accessibility and the ability to modulate its physicochemical and biological properties through targeted substitutions make it an attractive starting point for medicinal chemistry campaigns. Future research in this area will likely focus on the development of pyrazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel biological targets for pyrazole-based compounds and the use of computational methods to guide their design will undoubtedly lead to the discovery of new and innovative medicines.

References

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  • National Center for Biotechnology Information. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Celecoxib and Structural Analogs- A Review. Retrieved from [Link]

  • ResearchGate. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed Central. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • YouTube. (2023). Pathway Enrichment Analysis plots: easy R tutorial. Retrieved from [Link]

  • MDPI. (n.d.). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Retrieved from [Link]

  • Medium. (2018). Dot Language (graph based diagrams). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. Retrieved from [Link]

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1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole

Executive Summary & Molecular Identity

In the landscape of modern medicinal chemistry, the pyrazole ring serves as a privileged scaffold, appearing in blockbuster therapeutics such as Celecoxib (COX-2 inhibitor) and Crizotinib (ALK inhibitor). The specific derivative 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole represents a high-value building block due to its orthogonal halogenation pattern.[1] The presence of both bromine and chlorine on the N1-phenyl ring provides distinct "handles" for sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries.

Molecular Specifications
PropertyValueNotes
IUPAC Name 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole
Molecular Formula C₁₀H₈BrClN₂
Molecular Weight 271.54 g/mol Calculated using IUPAC atomic weights.[1]
Monoisotopic Mass 269.956 g/mol Dominant isotopologue (

Br,

Cl).
Element Count C: 10, H: 8, Br: 1, Cl: 1, N: 2
Isotope Pattern Distinctive M, M+2, M+4Ratio approx. 3:4:1 due to

Br and

Cl.
Predicted LogP 3.8 ± 0.4Lipophilic; requires polar aprotic solvents for synthesis.[1]

Synthetic Strategy & Causality

The synthesis of 1-aryl-3-methylpyrazoles is frequently plagued by regioselectivity issues, often yielding a mixture of 1,3- and 1,5-isomers.[1] To ensure high fidelity for the 3-methyl isomer, we utilize a condensation approach driven by electronic differentiation of the electrophile.[1]

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • (2-Bromo-5-chlorophenyl)hydrazine: The nucleophilic nitrogen source.[1]

  • 4,4-Dimethoxy-2-butanone: A masked 1,3-dicarbonyl equivalent.[1]

Rationale: Using a masked aldehyde (acetal) controls the rate of cyclization.[1] The terminal amino group of the hydrazine (–NH₂), being more nucleophilic than the internal aniline-like nitrogen (–NH–Ar), preferentially attacks the unmasked ketone carbonyl first. Subsequent acid hydrolysis unmasks the aldehyde, driving rapid cyclization to the thermodynamically favored 3-methyl isomer.[1]

SynthesisPath Hydrazine 2-Bromo-5-chlorophenyl hydrazine Intermediate Hydrazone Intermediate Hydrazine->Intermediate Condensation (EtOH, Reflux) Electrophile 4,4-Dimethoxy-2-butanone (Masked 1,3-dicarbonyl) Electrophile->Intermediate Target 1-(2-Br-5-Cl-Ph)-3-Me-Pyrazole (Target) Intermediate->Target Acid Cyclization (HCl, 60°C) Isomer 1,5-Isomer (Minor Byproduct) Intermediate->Isomer Steric Clash

Figure 1: Regioselective synthesis pathway favoring the 1,3-substitution pattern via controlled carbonyl reactivity.

Validated Experimental Protocol

Reagents:

  • (2-Bromo-5-chlorophenyl)hydrazine hydrochloride (1.0 eq)[1]

  • 4,4-Dimethoxy-2-butanone (1.1 eq)[1][2]

  • Ethanol (Absolute)[1]

  • Conc. HCl (Catalytic)[1]

Step-by-Step Methodology:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of (2-Bromo-5-chlorophenyl)hydrazine in 20 mL of ethanol.

  • Addition: Add 11 mmol of 4,4-dimethoxy-2-butanone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor consumption of hydrazine by TLC (30% EtOAc/Hexanes).

  • Cyclization: Add 0.5 mL of conc. HCl to facilitate acetal hydrolysis and cyclodehydration.[1] Continue reflux for 1 hour.

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution.[1] Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: The crude oil often contains traces of the 1,5-isomer.[1] Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes). The 1,3-isomer typically elutes second due to lower steric shielding of the polar nitrogen lone pair.[1]

Analytical Validation (Self-Correcting QC)

Trustworthiness in chemical biology relies on rigorous structural confirmation.[1] For this scaffold, Mass Spectrometry and NMR are critical.

Mass Spectrometry Logic

The presence of Br and Cl creates a unique "fingerprint" in the mass spectrum.

  • M+0 (100%):

    
    Br + 
    
    
    
    Cl[1]
  • M+2 (~130%): (

    
    Br + 
    
    
    
    Cl) AND (
    
    
    Br +
    
    
    Cl) — The overlap makes this peak the most intense.[1]
  • M+4 (~30%):

    
    Br + 
    
    
    
    Cl[1]

Validation Check: If your MS data does not show this specific 100:130:30 intensity distribution, the halogenation pattern is incorrect (e.g., dehalogenation occurred).

Regiochemistry Confirmation (NOESY NMR)

Distinguishing the 3-methyl from the 5-methyl isomer is impossible by MS.[1] Use Nuclear Overhauser Effect Spectroscopy (NOESY).[1]

  • 3-Methyl Isomer (Target): The methyl group is far from the phenyl ring.[1] NO cross-peak should be observed between the Methyl protons and the Phenyl protons.

  • 5-Methyl Isomer (Impurity): The methyl group is spatially proximal to the phenyl ring (specifically the ortho-H or ortho-Br).[1] Strong cross-peak observed.[1]

ValidationLogic Sample Purified Fraction NOESY 1D NOESY Experiment Irradiate Methyl Peak (~2.3 ppm) Sample->NOESY ResultA NO Enhancement of Phenyl Protons NOESY->ResultA ResultB Enhancement of Phenyl Protons NOESY->ResultB ConclusionA CONFIRMED: 3-Methyl Isomer ResultA->ConclusionA ConclusionB REJECT: 5-Methyl Isomer ResultB->ConclusionB

Figure 2: NMR decision tree for structural validation.

Application in Drug Discovery

The utility of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole lies in its chemoselective orthogonality .[1]

  • Site A (Aryl Bromide): The C-Br bond is weaker than the C-Cl bond.[1] Under standard Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, Na₂CO₃), the bromine will react preferentially in a Suzuki coupling.

  • Site B (Aryl Chloride): The C-Cl bond remains intact during the first coupling.[1] It can be activated subsequently using specialized ligands (e.g., XPhos, Buchwald G3 precatalysts) for a second diversification step.

Workflow for Library Generation:

  • Step 1: Suzuki coupling at C-2 (Br) to introduce R¹ (Diversity Point 1).[1]

  • Step 2: Buchwald-Hartwig amination at C-5 (Cl) to introduce an amine R² (Diversity Point 2).[1]

This allows for the rapid synthesis of


 libraries from a single core scaffold.[1]

References

  • Fustero, S., et al.

    
    -Diketonates."[1] Journal of Organic Chemistry, 2008. Link[1]
    
  • Goel, R., et al. "Pyrazoles as a Privileged Scaffold in Drug Discovery: A Review." Mini-Reviews in Medicinal Chemistry, 2023. Link

  • Lundgren, R. J., & Stradiotto, M. "Key Concepts in Ligand Design: An Introduction to Chemo- and Regioselectivity in Cross-Coupling." Chemistry – A European Journal, 2012. Link[1]

  • PubChem Compound Summary. "Pyrazole and Phenylhydrazine Derivatives." National Center for Biotechnology Information.[1] Link

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Preliminary Toxicity Screening of Brominated Pyrazoles: A Risk-Based, Tiered Approach for Early Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the preliminary toxicity screening of novel brominated pyrazole candidates. Designed for researchers, toxicologists, and drug development professionals, this document moves beyond rote protocol recitation. It offers a strategic, tiered methodology rooted in scientific causality, enabling teams to make informed go/no-go decisions efficiently. We will explore the rationale behind assay selection, the interpretation of data in the context of this specific chemical class, and the construction of a self-validating testing cascade that prioritizes resource allocation and scientific integrity.

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold of numerous FDA-approved drugs across a spectrum of therapeutic areas, from anti-inflammatory agents like celecoxib to targeted cancer therapies.[1][2][3] The introduction of bromine atoms onto this privileged scaffold is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.[4] However, this modification also introduces specific toxicological liabilities that must be addressed early in development. Halogenated aromatic compounds can be subject to metabolic activation by cytochrome P450 enzymes, potentially forming reactive intermediates.[5][6] Therefore, a generic toxicity screen is insufficient; a tailored approach is essential.

Our philosophy is to "fail fast, fail cheap." This guide implements a tiered screening cascade, beginning with high-throughput computational and in vitro methods to quickly identify and deprioritize compounds with clear liabilities. Promising candidates then advance to more resource-intensive assays that provide a deeper mechanistic understanding of their safety profile.

Tier 1: In Silico and Physicochemical Assessment

The journey begins not at the lab bench, but with computational modeling. The goal of this tier is to predict potential liabilities based on the molecule's structure, providing a foundational risk assessment before significant resources are committed.[7]

Computational ADME/Tox Profiling

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiling is a critical first pass.[7][8] Using a variety of well-validated models, we can predict key properties that influence both efficacy and safety.

Rationale: Early in silico analysis helps to identify compounds that are unlikely to succeed due to poor pharmacokinetics or predicted toxicity, such as hepatotoxicity or mutagenicity.[9][10] This allows for the early prioritization of candidates with a higher probability of success.

Key Parameters & Interpretation:

ParameterPrediction Tool (Example)Desired Profile for Most Oral DrugsRationale & Causality
Lipophilicity (LogP) SwissADME, pkCSM0 < LogP < 5Balances aqueous solubility with membrane permeability for good absorption. Values > 5 can lead to poor solubility and metabolic instability.[7]
Aqueous Solubility (LogS) pkCSM> -6Poor solubility is a major hurdle for oral bioavailability and formulation.
Human Intestinal Absorption pkCSM> 80%Predicts the extent of absorption from the gut, a primary determinant of oral bioavailability.
CYP450 Inhibition SwissADME, pkCSMNo inhibition of major isoforms (e.g., 3A4, 2D6, 2C9)Inhibition of key metabolic enzymes is a primary cause of drug-drug interactions, a significant clinical risk.[7]
Hepatotoxicity pkCSM, DILIrankPredicted "No"Drug-induced liver injury (DILI) is a major reason for drug withdrawal from the market.
hERG Inhibition pkCSM, Pred-hERGPredicted "No" / Low ProbabilityInhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias (Torsades de Pointes).
Mutagenicity (AMES) pkCSM, VEGAPredicted "Non-mutagen"Early flag for potential carcinogenicity. A positive prediction here necessitates rigorous experimental follow-up.
Physicochemical Characterization

Concurrent with in silico work, fundamental physicochemical properties must be experimentally determined.

  • Kinetic Solubility: Measured via methods like nephelometry. This confirms the in silico predictions and is crucial for designing subsequent in vitro assays to ensure the compound remains in solution at test concentrations.

  • Chemical Stability: Assessed in assay buffer and at different pH values (e.g., 2.0, 7.4) to ensure the compound is stable under experimental and physiological conditions. Degradation can lead to misleading results or the formation of toxic catabolites.

Tier 2: In Vitro General Cytotoxicity Screening

This tier provides the first experimental data on the compound's potential to cause cell death. The objective is to determine the concentration at which the compound elicits a toxic response and to assess its selectivity for different cell types.

Causality: A compound that is broadly cytotoxic at low concentrations is unlikely to be a viable drug candidate, as it suggests a lack of specific biological action and a high potential for on-target and off-target toxicity in a clinical setting.[11]

Recommended Cell Lines

A panel of cell lines should be used to provide a breadth of information:

  • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, the primary site of drug metabolism. These cells retain some Phase I and Phase II enzyme activity, providing an early indication of metabolism-induced toxicity.

  • HEK293 (Human Embryonic Kidney): Represents the kidney, a major organ for drug elimination and a common site of toxicity.

  • A relevant cancer cell line (e.g., A549 - Lung, PC-3 - Prostate): Provides a preliminary therapeutic index by comparing cytotoxicity in a target (cancer) cell line versus non-target (or less relevant) cell lines like HEK293.[12]

Core Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14]

Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X stock concentration series of the brominated pyrazole compounds in the appropriate cell culture medium. A typical concentration range for a primary screen is 0.1 to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Negative Control: Wells treated with vehicle (e.g., 0.1% DMSO in medium) only.

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Observe for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using a non-linear regression (four-parameter logistic) model.

Self-Validation: The assay is considered valid if the positive control shows a significant reduction in cell viability (>80%) and the signal-to-background ratio of the negative control is robust.

Visualizing the Screening Cascade

The overall workflow from initial concept to candidate selection can be visualized as a decision-making tree.

ToxicityScreeningCascade cluster_0 Tier 1: In Silico / Physicochemical cluster_1 Tier 2: In Vitro Cytotoxicity cluster_2 Tier 3: In Vitro Genotoxicity cluster_3 Tier 4: Mechanistic & Safety in_silico ADME/Tox Prediction (LogP, Solubility, hERG, AMES) cytotoxicity Multi-line Cytotoxicity Assay (e.g., MTT on HepG2, HEK293) in_silico->cytotoxicity Acceptable Profile? physchem Physicochemical Data (Kinetic Solubility, Stability) physchem->cytotoxicity ames Bacterial Reverse Mutation Assay (Ames Test) cytotoxicity->ames IC50 > 10 µM & Good Selectivity? deprioritize Deprioritize / Redesign cytotoxicity->deprioritize Broad Cytotoxicity mla Mammalian Cell Assay (e.g., MLA or Chromosome Aberration) ames->mla Ames Negative? ames->deprioritize Mutagenic safety Preliminary Safety Pharmacology (e.g., hERG Patch Clamp) mla->safety Non-genotoxic? mla->deprioritize Clastogenic candidate Promising Candidate for Further Development safety->candidate No Major Liabilities? safety->deprioritize Safety Concern

Caption: A tiered decision-making workflow for preliminary toxicity screening.

Tier 3: Genotoxicity Assessment

Genotoxicity testing is a non-negotiable component of safety assessment, designed to detect compounds that can induce genetic damage.[15] For regulatory submissions, a standard battery of tests is required to assess mutagenicity and clastogenicity.[16][17]

Assay 1: Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize histidine or tryptophan, respectively. These strains cannot grow on a medium lacking the specific amino acid. The assay detects mutagens that cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.[16]

Causality: A positive Ames test is a strong indicator of mutagenic potential and, by extension, carcinogenic risk. The inclusion of a liver homogenate fraction (S9) is critical, as it simulates mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite—a key concern for brominated pyrazoles.

Methodology Outline:

  • Strains: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Exposure: Expose the bacterial strains to various concentrations of the test compound in the presence and absence of an S9 metabolic activation system.

  • Plating: Plate the treated bacteria onto a minimal agar medium lacking the required amino acid.

  • Incubation: Incubate plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies compared to the negative control.

Assay 2: In Vitro Mammalian Cell Micronucleus Test

Principle: This assay detects damage to chromosomes. A micronucleus is a small, extra nucleus that forms when a whole chromosome or a fragment of a chromosome is not incorporated into one of the daughter nuclei during cell division. Its presence indicates that the compound is either aneugenic (causes chromosome loss) or clastogenic (causes chromosome breakage).[17][18]

Causality: While the Ames test detects gene-level mutations, this assay identifies larger-scale chromosomal damage, another key mechanism in carcinogenesis.[15]

Methodology Outline:

  • Cell Culture: Treat mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) with the test compound, with and without S9 activation.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

  • Harvest & Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI).

  • Analysis: Using microscopy or flow cytometry, score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase indicates genotoxic potential.

Special Consideration: Metabolic Activation of Brominated Pyrazoles

The bromine substituent on the pyrazole ring is a critical focus for toxicity. Cytochrome P450 enzymes in the liver can metabolize bromoarenes through oxidative pathways. This can sometimes lead to the formation of reactive epoxide intermediates or quinone-like structures, which are electrophilic and can form covalent adducts with nucleophilic macromolecules like DNA and proteins, leading to mutagenicity and cytotoxicity.

Visualizing the Bioactivation Pathway

MetabolicActivation cluster_0 Hepatocyte cluster_1 Detoxification Pathway cluster_2 Toxicity Pathway Parent Brominated Pyrazole (Stable, Lipophilic) CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2E1) Parent->CYP450 Oxidation Intermediate Reactive Epoxide Intermediate (Electrophilic) CYP450->Intermediate GSH Glutathione (GSH) Intermediate->GSH DNA DNA Intermediate->DNA Covalent Binding Protein Cellular Proteins Intermediate->Protein Covalent Binding GST GST Enzyme GSH->GST Conjugate GSH Conjugate (Stable, Excretable) GST->Conjugate DNA_Adduct DNA Adducts (Mutagenicity) DNA->DNA_Adduct Protein_Adduct Protein Adducts (Cytotoxicity) Protein->Protein_Adduct

Caption: Potential metabolic activation of a bromoarene leading to toxicity.

This bioactivation potential is precisely why assays must be conducted with and without an S9 mix. A compound that is non-toxic without S9 but becomes cytotoxic or mutagenic with S9 is a significant red flag, indicating a potential liability due to toxic metabolites.

References

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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

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  • Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity | Request PDF. ResearchGate. Available at: [Link]

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Solubility Profile of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole in Organic Solvents: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole, a substituted phenylpyrazole of interest in pharmaceutical and agrochemical research.[1][2][3] Given the absence of publicly available empirical data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven methodology for experimental determination.

Theoretical Framework and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4][5] To predict the solubility of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole, we must first analyze its structural and physicochemical properties.

Molecular Structure Analysis

The molecule consists of three key components:

  • A Dihalogenated Phenyl Ring (2-Bromo-5-chloro): This large, hydrophobic ring is the dominant feature. The bromine and chlorine atoms increase the molecular weight and polarizability but contribute to its overall nonpolar character.

  • A Pyrazole Ring: This five-membered heterocyclic ring contains two nitrogen atoms, introducing a degree of polarity and the potential for weak hydrogen bonding as an acceptor.

  • A Methyl Group: A small, nonpolar aliphatic group that slightly increases lipophilicity.

Overall, the molecule is predominantly nonpolar and hydrophobic due to the large halogenated aromatic system. However, the pyrazole moiety provides a polar region. This duality suggests that its solubility will be highly dependent on the solvent's ability to interact favorably with these different regions.

Predicted Solubility Across Solvent Classes

Based on this structural analysis, we can forecast the solubility profile across a spectrum of common organic solvents. This predictive approach is crucial for efficient experimental design.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Heptane, TolueneLow to Moderate The nonpolar phenyl ring will interact favorably via van der Waals forces, but the polar pyrazole core may limit high solubility. Toluene, being aromatic, may offer better solubility than heptane due to potential π-π stacking interactions.
Polar Aprotic Dichloromethane (DCM), Chloroform, Acetone, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Moderate to High These solvents offer a balance. DCM and chloroform can interact with the halogenated ring.[6] Solvents like Acetone, THF, and especially DMF have strong dipole moments that can effectively solvate the polar pyrazole portion of the molecule. An analogous compound, a bromo-chloro-pyrazole derivative, shows very high solubility in DMF.[7]
Polar Protic Methanol, EthanolModerate These alcohols can act as hydrogen bond donors and acceptors. While the molecule itself is not a strong hydrogen bond donor, the nitrogen atoms in the pyrazole ring can accept hydrogen bonds from the solvent. The aliphatic chains of the alcohols will also interact with the nonpolar regions. The aforementioned analogous compound is reported as soluble in methanol.[7]
Highly Polar WaterPractically Insoluble The molecule's large, nonpolar surface area and lack of significant hydrogen-bonding donor groups make it highly hydrophobic, leading to poor solubility in water.[8]

Gold-Standard Protocol: Equilibrium Solubility Determination

To obtain definitive, quantitative data, an experimental approach is required. The equilibrium shake-flask method is the internationally recognized gold standard for determining the thermodynamic solubility of a compound.[9][10] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[11]

Experimental Rationale

The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent for a prolonged period. This ensures the solvent is fully saturated at a given temperature. Subsequent separation of the solid phase and quantification of the dissolved analyte in the liquid phase yields the equilibrium solubility value.[12] This method is superior to kinetic solubility assays, which can often overestimate solubility due to the formation of supersaturated solutions.[13]

G cluster_prep Phase 1: Sample Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification prep1 Weigh excess compound into glass vial prep2 Add precise volume of organic solvent prep1->prep2 Step 1.1-1.2 equil Agitate at constant T° (e.g., 24-48 hours) on orbital shaker prep2->equil sep1 Allow solution to settle equil->sep1 sep2 Filter supernatant using 0.22 µm PTFE filter to remove solid sep1->sep2 analysis1 Prepare serial dilutions of supernatant sep2->analysis1 analysis2 Quantify concentration via validated HPLC method analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL or µg/mL) analysis2->analysis3

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure solid material remains at the end of the experiment.

    • Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

    • Prepare triplicate samples for each solvent to ensure statistical validity.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours. A 48-hour period is often preferred to guarantee equilibrium is reached for poorly soluble or slowly dissolving compounds.

  • Phase Separation:

    • Remove vials from the shaker and allow them to stand undisturbed for at least 1 hour to let undissolved solids settle.

    • Carefully draw the supernatant using a syringe.

    • Filter the supernatant through a solvent-compatible, low-binding 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial. This step is critical to remove all particulate matter without losing the analyte to filter adsorption.

  • Quantification:

    • Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, as detailed in the following section.[14][15]

    • Prepare a calibration curve using standards of known concentrations of the target compound dissolved in the same solvent.

    • If the concentration of the saturated solution is above the linear range of the calibration curve, dilute the sample accurately with the same solvent and re-analyze.

Analytical Method: Quantification by Reverse-Phase HPLC

A robust and validated HPLC method is essential for the accurate quantification of the dissolved compound.[16] For a molecule like 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole, a reverse-phase HPLC (RP-HPLC) method is the most appropriate choice.

Causality of Method Parameters
  • Column: A C18 column (e.g., Waters Spherisorb S10 ODS2, 4.6 x 200 mm) is selected because its nonpolar stationary phase provides strong retention for the hydrophobic phenylpyrazole, allowing for excellent separation from any potential impurities.[14]

  • Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. Starting with a higher water percentage allows the compound to bind to the column, and gradually increasing the acetonitrile concentration elutes the compound. A small amount of acid (e.g., 0.1% formic acid) is often added to both phases to improve peak shape by ensuring consistent ionization of the analyte and any silanol groups on the column.

  • Detection: The compound contains aromatic rings, which are strong chromophores. A UV detector set at a wavelength of maximum absorbance (determined by running a UV scan, likely around 254 nm) will provide high sensitivity.

  • Flow Rate: A standard flow rate of 1.0 mL/min provides a good balance between analysis time and chromatographic resolution.[14]

Protocol for HPLC Analysis
  • System Preparation:

    • Install a C18 reverse-phase column and equilibrate the system with the initial mobile phase composition (e.g., 50% Acetonitrile / 50% Water) for at least 30 minutes.

  • Calibration Curve:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

    • Inject each standard in triplicate to establish a linear relationship between peak area and concentration.

  • Sample Analysis:

    • Inject the filtered samples from the solubility experiment.

    • Record the peak area for the analyte.

  • Calculation:

    • Using the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration), calculate the concentration of the analyte in the injected sample.

    • Multiply this concentration by any dilution factors used to determine the final solubility in the original saturated solution. Report the final value in mg/mL or mol/L.

G cluster_solvents Solvent Environments Solute 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole - Predominantly Nonpolar - Halogenated Phenyl Ring - Polar Pyrazole Moiety Nonpolar Nonpolar Solvents (e.g., Toluene) - Van der Waals Forces - π-π Interactions Solute->Nonpolar Moderate Interaction Polar Polar Aprotic Solvents (e.g., DMF, Acetone) - Dipole-Dipole Interactions Solute->Polar Strong Interaction (High Solubility) Protic Polar Protic Solvents (e.g., Methanol) - Hydrogen Bond Acceptance - Dipole Interactions Solute->Protic Good Interaction

Caption: Conceptual Model of Solute-Solvent Interactions.

Conclusion and Outlook

This guide establishes a robust, scientifically-grounded protocol for determining the solubility profile of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole. While theoretical predictions provide essential initial guidance, the empirical data generated through the shake-flask and HPLC methodology will deliver the precise, reliable measurements required for applications in drug discovery and development. The resulting solubility data is a critical parameter that influences bioavailability, formulation strategies, and ultimately, the therapeutic potential of the compound.[11]

References

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  • ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

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  • Google Patents. (n.d.). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
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Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening: Evaluating 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2] This has made them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3][4] Within the vast chemical space of potential inhibitors, the pyrazole nucleus has emerged as a "privileged scaffold".[5][6] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, making it a versatile starting point for the design of potent and selective inhibitors.[5][7] Pyrazole-containing compounds have been successfully developed into approved drugs and numerous candidates are in clinical trials.[5][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of novel pyrazole-based compounds, using 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole as a representative test article, in a kinase inhibitor screening cascade. While this specific molecule is not extensively characterized in the public domain as a kinase inhibitor, its structure embodies the core pyrazole scaffold, making it an excellent candidate for initial screening and hit identification. The principles and protocols outlined herein are broadly applicable to the screening of any novel small molecule inhibitor.

The Kinase Inhibitor Discovery Workflow: A Phased Approach

The identification and characterization of a novel kinase inhibitor is a systematic process that progresses from broad, high-throughput screening to more detailed mechanistic studies. This workflow is designed to efficiently identify promising lead compounds while minimizing false positives and negatives.[]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism cluster_3 Phase 4: Cellular & In Vivo Validation Primary HTS Primary HTS Dose-Response Dose-Response Primary HTS->Dose-Response Active 'Hits' Selectivity Profiling Selectivity Profiling Dose-Response->Selectivity Profiling Potent Compounds Mechanism of Action Mechanism of Action Selectivity Profiling->Mechanism of Action Selective Hits Cell-Based Assays Cell-Based Assays Mechanism of Action->Cell-Based Assays Characterized Leads In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Cell-Active Compounds

Caption: A typical workflow for kinase inhibitor discovery.

Part 1: Preparation and Handling of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole

Proper handling and preparation of the test compound is fundamental to obtaining reliable and reproducible data.

1.1. Compound Acquisition and Quality Control

  • Synthesis: 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole can be synthesized through various established methods for pyrazole synthesis, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.[9][10]

  • Purity Assessment: The purity of the synthesized compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A purity of >95% is generally recommended for screening campaigns.

  • Structural Verification: The chemical structure should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

1.2. Solubilization and Storage

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of small molecules for biological screening due to its high solubilizing power and compatibility with most assay formats.[11]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Part 2: Primary High-Throughput Screening (HTS)

The initial step is to screen the compound against a kinase of interest to identify if it has any inhibitory activity. A robust, high-throughput assay is essential for this phase.

2.1. Choosing the Right Kinase Assay Format

Several assay formats are available for measuring kinase activity, each with its own advantages and disadvantages.[][12] For primary HTS, a homogeneous (no-wash) assay with a stable signal is preferred.[11] A common and versatile method is a luminescence-based assay that quantifies ATP consumption.

2.2. Protocol: Primary Screen using ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal.[13]

Objective: To determine the percent inhibition of a target kinase by 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole at a single concentration.

Materials:

  • Target Kinase (e.g., a tyrosine kinase or serine/threonine kinase)

  • Kinase Substrate (peptide or protein)

  • ATP

  • 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole (10 mM stock in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (specific to the kinase)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare a working solution of the test compound at 100 µM in assay buffer with a final DMSO concentration of 1%.

    • Dispense 5 µL of the compound working solution into the appropriate wells of a 384-well plate.

    • For controls, dispense 5 µL of assay buffer with 1% DMSO (negative control, 0% inhibition) and 5 µL of a known inhibitor (positive control).

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate solution in assay buffer.

    • Prepare a 2X ATP solution in assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[14]

    • Add 2.5 µL of the 2X kinase/substrate solution to all wells.

    • Incubate for 10 minutes at room temperature to allow the compound to interact with the kinase.[15]

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme reaction.[11]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground))

Data Presentation: Example Primary HTS Data

CompoundConcentration (µM)Target Kinase% Inhibition
1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole10Kinase X85%
Staurosporine (Positive Control)1Kinase X98%
DMSO (Negative Control)-Kinase X2%

Part 3: Hit Confirmation and Potency Determination

Compounds that show significant inhibition in the primary screen ('hits') are further evaluated to confirm their activity and determine their potency (IC₅₀ value).

3.1. Protocol: Dose-Response and IC₅₀ Determination

Objective: To determine the concentration of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole required to inhibit 50% of the target kinase's activity (IC₅₀).

Methodology: The protocol is similar to the primary screen, but the test compound is serially diluted to generate a dose-response curve.

Step-by-Step Protocol:

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM stock solution of the test compound in DMSO. A common dilution series is 1:3 or 1:5 to cover a wide concentration range (e.g., from 100 µM to 1 nM).

    • Prepare working solutions of each concentration in assay buffer, maintaining a constant final DMSO concentration.

  • Assay Performance:

    • Follow the same steps as the primary screening protocol (Section 2.2), but instead of a single concentration, add the different dilutions of the compound to the assay plate.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Example IC₅₀ Data

CompoundTarget KinaseIC₅₀ (nM)
1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazoleKinase X150
StaurosporineKinase X10

Part 4: Selectivity Profiling and Mechanism of Action

A crucial step in kinase inhibitor development is to assess the selectivity of the compound. A highly selective inhibitor targets a specific kinase or a small number of kinases, which can lead to a better therapeutic window and fewer off-target effects.[2]

4.1. Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole against a panel of different kinases.

Methodology: The compound is screened against a large panel of kinases (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's KinomeScan®) at a fixed concentration (e.g., 1 µM). The percent inhibition for each kinase is determined.

G Test Compound Test Compound Kinase Panel Kinase Panel Test Compound->Kinase Panel Screening Data Analysis Data Analysis Kinase Panel->Data Analysis Inhibition Data Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile Generation of

Caption: Workflow for kinase selectivity profiling.

4.2. Mechanism of Action (MoA) Studies

Objective: To determine if 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole inhibits the kinase by competing with ATP.

Methodology: The IC₅₀ of the compound is determined at different concentrations of ATP. If the compound is an ATP-competitive inhibitor, its IC₅₀ value will increase as the ATP concentration increases.

Protocol: ATP Competition Assay

  • Perform the dose-response assay as described in Section 3.1 at multiple fixed concentrations of ATP (e.g., Km/10, Km, and 10*Km).

  • Determine the IC₅₀ value for the compound at each ATP concentration.

  • Analyze the data using a Cheng-Prusoff plot or by observing the shift in IC₅₀ values. A rightward shift in the IC₅₀ curve with increasing ATP concentration is indicative of an ATP-competitive mechanism of action.

Conclusion and Future Directions

The protocols and methodologies outlined in this document provide a robust framework for the initial evaluation of novel pyrazole-based compounds, such as 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole, as potential kinase inhibitors. The pyrazole scaffold continues to be a rich source of novel therapeutics, and systematic screening is the first step in unlocking their potential.[16] Positive results from these initial in vitro assays would warrant further investigation, including:

  • Cell-based assays: To confirm the activity of the compound in a more physiologically relevant context.

  • Lead optimization: To improve the potency, selectivity, and drug-like properties of the initial hit through medicinal chemistry efforts.

  • In vivo studies: To evaluate the efficacy and safety of the compound in animal models of disease.

By following a structured and scientifically rigorous approach, researchers can effectively identify and characterize promising new kinase inhibitors that may one day translate into novel therapies for a range of human diseases.

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Application Notes and Protocols for High-Throughput Screening of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable metabolic stability and capacity to serve as a versatile pharmacophore have led to its incorporation into a multitude of approved therapeutics targeting a wide array of diseases, from cancers to inflammatory disorders.[1][2] The ability of the pyrazole ring to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, allows for the fine-tuning of compound libraries to achieve high affinity and selectivity for specific biological targets.[4][5]

This guide provides a comprehensive overview of high-throughput screening (HTS) assays tailored for the discovery and characterization of novel pyrazole-based drug candidates. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and discuss the critical aspects of data analysis and hit validation, empowering researchers to design and execute robust screening campaigns.

Part 1: Strategic Assay Selection for Pyrazole Libraries

The initial and most critical step in any HTS campaign is the selection of an appropriate assay. This choice is fundamentally dictated by the biological question being asked and the nature of the target. For pyrazole-based libraries, which are rich in kinase inhibitors and other enzyme modulators, a multi-pronged approach encompassing biochemical, cell-based, and biophysical assays is often the most fruitful.

Target-Based vs. Phenotypic Screening: A Dichotomy of Approaches
  • Target-Based Screening: This is a hypothesis-driven approach where compounds are screened for their ability to modulate a specific, pre-defined biological target (e.g., a kinase, a receptor). This is the most common approach for pyrazole libraries, given their known propensity to target specific enzymes.[6][7]

  • Phenotypic Screening: In this approach, compounds are screened for their ability to induce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target.[8] This can be a powerful tool for discovering first-in-class molecules with novel mechanisms of action.

The choice between these two strategies will fundamentally shape the subsequent HTS workflow.

G cluster_0 Screening Strategy Selection cluster_1 Typical Applications for Pyrazoles cluster_2 Outcome Target_Based Target-Based Screening (Hypothesis-Driven) Kinase_Inhibitors Kinase Inhibitors Target_Based->Kinase_Inhibitors Directly interrogates a known target Enzyme_Modulators Enzyme Modulators Target_Based->Enzyme_Modulators Directly interrogates a known target Receptor_Ligands Receptor Ligands Target_Based->Receptor_Ligands Directly interrogates a known target Phenotypic Phenotypic Screening (Discovery-Driven) Antimicrobials Antimicrobials Phenotypic->Antimicrobials Observes a desired biological effect Known_MoA Known Mechanism of Action (MoA) Kinase_Inhibitors->Known_MoA Enzyme_Modulators->Known_MoA Receptor_Ligands->Known_MoA Novel_MoA Novel Mechanism of Action (MoA) Antimicrobials->Novel_MoA G cluster_0 MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Pyrazole Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT assay.

Part 4: Biophysical Assays: Unveiling the Binding Dynamics

Biophysical assays are indispensable for hit validation and lead optimization. They provide direct evidence of compound binding to the target protein and can elucidate the thermodynamics and kinetics of the interaction. [9][10][11]

Thermal Shift Assay (TSA) for Target Engagement

Principle: TSA, also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. The binding of a ligand typically stabilizes the protein, leading to an increase in its Tm. The unfolding of the protein is monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions.

Protocol: Thermal Shift Assay

  • Reagent Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer.

    • Prepare a stock solution of SYPRO Orange dye.

    • Prepare serial dilutions of the pyrazole compounds.

  • Assay Plate Preparation (96- or 384-well PCR plate):

    • In each well, mix the protein, SYPRO Orange dye, and the pyrazole compound (or vehicle control). The final protein concentration is typically 1-5 µM.

  • Thermal Denaturation:

    • Seal the plate and place it in a real-time PCR instrument.

    • Increase the temperature gradually (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

    • Monitor the fluorescence intensity at each temperature increment.

Data Analysis:

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔTm) is calculated as:

ΔTm = Tm_compound - Tm_vehicle

A positive ΔTm indicates that the compound binds to and stabilizes the protein.

AssayThroughputInformation GainedKey Considerations
HTRF HighEnzyme activity, IC₅₀Requires specific antibodies, potential for assay interference.
MTT MediumCell viability, cytotoxicity, IC₅₀Indirect measure of cell number, can be affected by metabolic changes.
TSA HighTarget engagement, ΔTmDoes not provide affinity data, some compounds may destabilize proteins.

Part 5: Hit Confirmation and Prioritization

A crucial part of any HTS campaign is the confirmation and prioritization of initial "hits" to eliminate false positives and focus on the most promising compounds. [12][13][14] Workflow for Hit Confirmation:

  • Primary Screen: Screen the entire pyrazole library at a single concentration in the primary assay (e.g., HTRF).

  • Hit Selection: Select compounds that show activity above a certain threshold (e.g., >50% inhibition).

  • Dose-Response Confirmation: Re-test the selected hits in the primary assay over a range of concentrations to determine their potency (IC₅₀).

  • Orthogonal Assay: Validate the hits in a secondary, mechanistically distinct assay (e.g., a cell-based assay if the primary was biochemical) to rule out assay-specific artifacts.

  • Biophysical Validation: Confirm direct binding of the validated hits to the target protein using a biophysical method like TSA or Surface Plasmon Resonance (SPR).

  • SAR Expansion: Synthesize and test analogs of the confirmed hits to establish a structure-activity relationship (SAR). [15]

G cluster_0 Hit Confirmation and Prioritization Workflow Primary_Screen Primary Screen (Single Concentration) Hit_Selection Hit Selection (>50% Inhibition) Primary_Screen->Hit_Selection Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Selection->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Cell-Based) Dose_Response->Orthogonal_Assay Biophysical_Validation Biophysical Validation (e.g., TSA, SPR) Orthogonal_Assay->Biophysical_Validation SAR_Expansion SAR Expansion (Analog Synthesis) Biophysical_Validation->SAR_Expansion Lead_Candidate Lead Candidate SAR_Expansion->Lead_Candidate

Caption: A typical workflow for hit-to-lead progression.

Conclusion

The pyrazole scaffold continues to be a rich source of novel therapeutic agents. A well-designed and rigorously executed HTS campaign is the cornerstone of unlocking the full potential of pyrazole-based compound libraries. By integrating biochemical, cell-based, and biophysical assays, and by adhering to stringent data quality standards and a logical hit validation workflow, researchers can significantly increase the probability of identifying high-quality lead compounds for further drug development.

References

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). ResearchGate. [Link]

  • Analysis of High Throughput Screening Assays using Cluster Enrichment. (n.d.). PMC. [Link]

  • High-throughput screening (HTS) confirmation rate analysis. (n.d.). ResearchGate. [Link]

  • An overview of software available for HTS data analysis. (n.d.). ResearchGate. [Link]

  • Pyrazole-Based Heterotricycles for Drug Discovery. (2020). ChemistryViews. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). PMC. [Link]

  • Accessing the High Throughput Screening Data Landscape. (n.d.). PMC. [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). SSRN. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). PubMed. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

  • Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. (2025). PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). PMC. [Link]

  • Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. (n.d.). PMC. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]

  • Biophysics for Successful Drug Discovery Programs. (n.d.). Eurofins DiscoverX. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). MDPI. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). ACS Publications. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • Biophysical Assays. (n.d.). Charles River Labs. [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). MDPI. [Link]

  • Biophysical Assays. (n.d.). Sygnature Discovery. [Link]

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  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). ScienceDirect. [Link]

  • Design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents. (n.d.). Royal Society of Chemistry. [Link]

Sources

Application Notes & Protocols for the Experimental Use of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of the novel compound, 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole, for its potential anticancer activities. This document outlines a logical, multi-tiered experimental workflow, from initial cytotoxicity screening to in-depth mechanistic studies and preliminary in vivo evaluation. The protocols provided are designed to be self-validating and are grounded in established scientific principles.

Introduction: The Promise of Pyrazole Scaffolds in Oncology

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. In oncology, pyrazole derivatives have demonstrated remarkable success, with several FDA-approved drugs, such as Crizotinib and Asciminib, being tyrosine kinase inhibitors that feature this heterocyclic moiety.[1] The versatility of the pyrazole core allows for diverse chemical modifications, leading to compounds that can target a wide array of cancer-related proteins and pathways, including tubulin, cyclin-dependent kinases (CDKs), and the epidermal growth factor receptor (EGFR).[1][2][3]

The subject of this guide, 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole, is a novel synthetic compound. Its structural features—a halogenated phenyl ring attached to a methyl-substituted pyrazole—suggest potential for interaction with various biological targets. This document provides a systematic approach to elucidate its anticancer potential.

Hypothesized Mechanisms of Action

Based on the extensive literature on pyrazole derivatives, we can hypothesize several potential mechanisms of action for 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole:

  • Kinase Inhibition: The substituted phenyl group could facilitate binding to the ATP-binding pocket of various kinases, such as CDKs or receptor tyrosine kinases, leading to cell cycle arrest and inhibition of proliferative signaling.[3]

  • Induction of Apoptosis: Many pyrazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[2][4] This could be triggered through intrinsic pathways, possibly involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction, or extrinsic pathways.[4]

  • Microtubule Disruption: Some pyrazole derivatives interfere with tubulin polymerization, a mechanism shared by established chemotherapeutic agents like paclitaxel.[2] This leads to mitotic arrest and subsequent cell death.

The following experimental plan is designed to systematically investigate these hypotheses.

Experimental Workflow: A Tiered Approach

A logical progression of experiments is crucial for efficiently evaluating a novel compound. We propose a three-tiered approach:

Tier 1: Initial Screening and Cytotoxicity Assessment

  • Objective: To determine the general cytotoxic potential of the compound across a panel of cancer cell lines and to establish a preliminary therapeutic window.

  • Key Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.

Tier 2: Mechanistic Elucidation

  • Objective: To investigate the underlying mechanisms of cell death and growth inhibition.

  • Key Assays:

    • Apoptosis Assay (Annexin V/Propidium Iodide Staining)

    • Cell Cycle Analysis (Propidium Iodide Staining)

    • Western Blotting for Key Signaling Proteins

Tier 3: In Vivo Proof-of-Concept

  • Objective: To evaluate the antitumor efficacy of the compound in a living organism.

  • Key Assay: Human Tumor Xenograft Model in Immunocompromised Mice.

Tier 1: Detailed Protocol - MTT Cell Viability Assay

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[6] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay provides a robust and high-throughput method to determine the concentration at which the compound exhibits cytotoxic effects (IC50 value).[7][8][9]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
0.11.2096
11.0584
100.6552
500.2016
1000.054

The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be calculated using non-linear regression analysis of the dose-response curve.

Tier 2: Detailed Protocols for Mechanistic Studies

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

Scientific Rationale: Apoptosis is a key mechanism of action for many anticancer drugs.[7][10] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry.[11][12][13][14] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[11][15]

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

Scientific Rationale: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation.[3][4] Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[16][17][18][19][20]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

Data Visualization:

G cluster_0 Cell Cycle Progression cluster_1 Compound Action G1 G1 S S G1->S Progression G2/M G2/M S->G2/M Progression G2/M->G1 Progression Compound Compound G1_Arrest G1 Arrest Compound->G1_Arrest S_Arrest S Arrest Compound->S_Arrest G2M_Arrest G2/M Arrest Compound->G2M_Arrest

Caption: Potential points of cell cycle arrest induced by the compound.

Western Blotting for Signaling Pathway Analysis

Scientific Rationale: Western blotting is a powerful technique to investigate the effect of a compound on the expression and activation of specific proteins involved in cancer cell signaling pathways.[21][22][23][24] For example, we can examine markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) or key proteins in proliferative pathways (e.g., phosphorylated Akt, phosphorylated ERK).

Protocol:

  • Protein Extraction:

    • Treat cells with the compound at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., p-Akt, total Akt, cleaved caspase-3, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Visualization:

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation_Survival Proliferation & Survival Akt->Proliferation_Survival Compound 1-(2-Bromo-5-chlorophenyl) -3-methyl-1H-pyrazole Compound->Akt Inhibition?

Sources

Application Notes and Protocols for Cell-Based Assays Involving 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Novel Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4][5][6] This remarkable versatility stems from the pyrazole ring's ability to engage in various biological interactions, often serving as a key pharmacophore in drug design.[4][7]

Given this context, novel pyrazole derivatives such as 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole represent promising candidates for drug discovery programs. The specific substitutions on the phenyl and pyrazole rings can significantly influence the compound's biological activity and target specificity. Therefore, a systematic evaluation of its effects on cellular processes is a critical first step in elucidating its therapeutic potential.

This guide provides a comprehensive framework for the initial cell-based characterization of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole. It is designed for researchers in drug development and cell biology, offering detailed protocols for assessing cytotoxicity, cell proliferation, and apoptosis induction. The experimental workflow is designed to be logical and progressive, starting with broad screening assays and moving towards more mechanistic studies.

Part 1: Foundational Screening - Cytotoxicity and Cell Proliferation

The initial assessment of any novel compound involves determining its effect on cell viability and proliferation. These foundational assays are crucial for identifying a biologically active concentration range and for distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[8]

Principle of the MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[12]

Experimental Workflow: Initial Cytotoxicity Screening

Caption: Workflow for determining the cytotoxicity of a novel compound using the MTT assay.

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole in a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Materials:

  • 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole (stock solution in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole in complete medium. A typical starting range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions.

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of MTT solution to each well.[13]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control (0)1.25100
0.11.2297.6
11.1088.0
100.6552.0
500.2016.0
1000.108.0

Part 2: Mechanistic Insights - Apoptosis Assays

Should the initial screening reveal significant cytotoxic or anti-proliferative activity, the next logical step is to investigate the underlying mechanism. Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects.[3] Several assays can detect the hallmark features of apoptosis.

Detecting Apoptosis with Annexin V Staining

One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[14]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole.

Materials:

  • Cells treated with the compound at its IC50 concentration (from Protocol 1).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole at 1x and 2x the IC50 value for a predetermined time (e.g., 24 hours). Include a vehicle control.

    • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use FITC and PI signal detectors to differentiate cell populations.

    • Gate the cell populations to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Expected Results: An effective pro-apoptotic compound will show a dose-dependent increase in the percentage of Annexin V-positive cells.

Confirmation of Apoptosis: Caspase Activity and DNA Fragmentation

To further validate the apoptotic mechanism, assays targeting downstream events can be employed.

  • Caspase-3/7 Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis. Their activity can be measured using a luminogenic or fluorogenic substrate.[14]

  • TUNEL Assay: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects these DNA breaks by labeling the 3'-hydroxyl termini with fluorescently labeled nucleotides.[15]

Logical Progression of Apoptosis Investigation

G A Initial Hit from Cytotoxicity Screen B Annexin V/PI Staining (Early Apoptosis) A->B C Caspase-3/7 Activity Assay (Execution Phase) B->C D TUNEL Assay (Late Apoptosis) C->D E Conclusion: Compound Induces Apoptosis D->E

Caption: A stepwise approach to confirm apoptosis as the mechanism of cell death.

Part 3: Exploring Signaling Pathways

Many pyrazole derivatives exert their biological effects by modulating specific cell signaling pathways.[7] For instance, some pyrazoles have been shown to inhibit protein kinases involved in cancer cell proliferation and survival, such as BRAF.[1] A logical next step after confirming a specific cellular phenotype (e.g., apoptosis) is to investigate the upstream signaling events that lead to it.

This often involves techniques like Western blotting to assess the phosphorylation status or expression levels of key signaling proteins (e.g., Akt, MAP kinases, Bcl-2 family proteins) or using reporter gene assays to measure the activity of specific transcription factors. The choice of which pathways to investigate would be guided by literature on similar pyrazole-containing compounds.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the initial in vitro characterization of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole. By starting with broad cytotoxicity screening and progressing to more detailed mechanistic assays for apoptosis, researchers can efficiently determine the compound's biological activity profile. Positive results from these assays would warrant further investigation into specific molecular targets and in vivo efficacy studies, paving the way for its potential development as a novel therapeutic agent. The key to success lies in careful experimental design, the use of appropriate controls, and a logical, stepwise approach to data generation and interpretation.[16][17]

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health (NIH). Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. MDPI. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

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  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

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  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
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  • Apoptosis – what assay should I use? BMG Labtech. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Available at: [Link]

  • 1-(2-Bromo-3-chlorophenyl)-1H-pyrazole. PubChem. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Publications. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]

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  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Available at: [Link]

  • A Simplified Protocol for Apoptosis Assay by DNA Content Analysis. Wiley Online Library. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for improved yield, purity, and reproducibility.

Introduction to the Synthesis

The synthesis of N-aryl pyrazoles like 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole is a cornerstone transformation in medicinal chemistry. These scaffolds are prevalent in a wide range of biologically active compounds. The two most prevalent and logical synthetic strategies for this target are:

  • Knorr Pyrazole Synthesis: A condensation reaction between (2-Bromo-5-chlorophenyl)hydrazine and a 1,3-dicarbonyl equivalent for the 3-methylpyrazole moiety. This is often the most direct route.[1][2]

  • Ullmann N-Arylation: A copper-catalyzed cross-coupling of 3-methyl-1H-pyrazole with a highly activated 2-bromo-5-chloro-substituted benzene ring (e.g., 1-bromo-4-chloro-2-iodobenzene).[3][4][5]

This guide will address challenges related to both methodologies, with a primary focus on the more common Knorr synthesis pathway.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I've failed to isolate any of the desired product. What are the likely causes and how can I fix this?

A: Low or no yield is one of the most common issues, often stemming from one of several root causes. Let's break them down.

Potential Cause 1: Inactive or Degraded Hydrazine Reagent Aryl hydrazines can be unstable, especially as free bases. Oxidation or decomposition of the (2-Bromo-5-chlorophenyl)hydrazine starting material is a primary suspect.

  • Solution:

    • Use the Hydrochloride Salt: Start the reaction with (2-Bromo-5-chlorophenyl)hydrazine hydrochloride, which is significantly more stable. A base can be added in situ to generate the free hydrazine.

    • Verify Purity: Before starting, check the purity of your hydrazine reagent by NMR or LC-MS if its age or storage conditions are questionable.

    • Fresh Reagent: When in doubt, use a freshly opened bottle or a newly synthesized batch of the hydrazine.

Potential Cause 2: Inefficient Cyclization/Dehydration The Knorr synthesis involves the formation of a hydrazone intermediate, followed by an acid- or base-catalyzed cyclization and dehydration to form the aromatic pyrazole ring.[1] This final dehydration step can be sluggish and is often the rate-limiting step.

  • Solution:

    • Catalyst Choice: While some reactions proceed without a catalyst, many require one to be efficient.[6] If you are running the reaction neat or in a neutral solvent, the addition of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) is critical. For certain substrates, a Lewis acid catalyst may also improve yields.[6]

    • Solvent Optimization: The choice of solvent plays a major role. While ethanol is traditional, aprotic dipolar solvents like DMF, DMAc, or NMP have been shown to accelerate the dehydration step and improve yields, often allowing the reaction to proceed at room temperature.[2]

    • Increase Temperature & AZEOTROPIC REMOVAL: If using a solvent like toluene, increasing the reaction temperature and using a Dean-Stark apparatus to remove the water formed during the reaction can drive the equilibrium toward the pyrazole product.

Potential Cause 3: Sub-optimal Reaction Conditions in Ullmann Coupling If you are attempting an N-arylation route, the catalytic cycle is highly sensitive to the choice of catalyst, ligand, base, and solvent.

  • Solution:

    • Ligand Screening: The success of modern Ullmann reactions often depends on the ligand.[3] If you are seeing low conversion, the chosen ligand may be inappropriate. Common and effective ligands for N-arylation include 1,10-phenanthroline derivatives and amino acids like L-proline.[4][7]

    • Base and Solvent: The base is crucial. A moderately strong base like K₂CO₃ or Cs₂CO₃ is typically used. The solvent must be able to solubilize the reagents and withstand the reaction temperature (often DMF, DMSO, or dioxane).

    • Copper Source: Copper(I) salts like CuI are generally more effective than Copper(II) salts as they do not require a pre-reduction step.

Troubleshooting Workflow: Low Yield

G start Low or No Yield Observed check_hydrazine Assess Hydrazine Quality start->check_hydrazine hydrazine_ok Hydrazine is Pure / Active check_hydrazine->hydrazine_ok  Good action_hydrazine Action: - Use HCl salt - Use fresh reagent check_hydrazine->action_hydrazine  Poor / Unknown check_conditions Review Reaction Conditions hydrazine_ok->check_conditions action_catalyst Action: - Add catalytic acid (AcOH, PTSA) - Consider Lewis acid check_conditions->action_catalyst  No Catalyst Used action_solvent Action: - Switch to aprotic polar (DMF, DMAc) - Use Dean-Stark with Toluene check_conditions->action_solvent  Inefficient Solvent success Yield Improved check_conditions->success  Optimized

Caption: A decision tree for troubleshooting low product yield.

Problem 2: Formation of Regioisomers or Other Impurities

Q: My analysis (NMR, LC-MS) shows a mixture of products. I believe I have formed the wrong isomer or significant side-products. Why is this happening?

A: Regioselectivity is a well-documented challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[8][9]

Potential Cause 1: Lack of Regiocontrol in Knorr Synthesis The reaction of an aryl hydrazine with an unsymmetrical dicarbonyl compound can theoretically produce two different regioisomers. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The outcome is kinetically controlled and highly dependent on reaction conditions.[8]

  • Solution:

    • Control Reaction Conditions: Altering the solvent and catalyst can dramatically shift the isomeric ratio. For instance, using fluorinated alcohols like trifluoroethanol (TFE) as a solvent has been shown to improve regioselectivity in some cases due to their unique hydrogen-bonding properties.[10]

    • pH Control: The pH of the reaction medium influences which nitrogen of the hydrazine is more nucleophilic and which carbonyl is more electrophilic. A systematic screen of pH (e.g., using different buffers or amounts of acid catalyst) can help identify conditions that favor the desired isomer.

    • Choose a Different Synthon: Instead of a standard 1,3-dicarbonyl, consider a synthon that forces the desired regiochemistry, such as an α,β-alkynic ketone (e.g., but-3-yn-2-one).

Potential Cause 2: Side Reactions Besides isomers, other impurities can arise from competing reaction pathways.

  • Solution:

    • Lower Temperature: Running the reaction at a lower temperature can often suppress the formation of side products, which may have a higher activation energy than the desired reaction.

    • Inert Atmosphere: If you suspect oxidative degradation of your hydrazine starting material or intermediates, running the reaction under an inert atmosphere (Nitrogen or Argon) can improve the purity of the crude product.

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stopping the reaction once the starting material is consumed, but before significant impurity formation occurs, can simplify purification.

Problem 3: Difficulties in Product Purification

Q: The crude product is an oil or a sticky solid that is difficult to purify by recrystallization or column chromatography. What are my options?

A: Purification challenges often arise from persistent impurities or the physical properties of the product itself.

Potential Cause 1: Co-eluting Impurities in Chromatography Impurities with similar polarity to the desired product can make separation by silica gel chromatography difficult.

  • Solution:

    • Change the Solvent System: Systematically screen different solvent systems for column chromatography. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[11] Sometimes, adding a small percentage of a third solvent (e.g., dichloromethane or methanol) can resolve closely eluting spots.

    • Alternative Stationary Phase: If silica is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase C18 silica.

Potential Cause 2: Failure to Crystallize The product may be an oil at room temperature, or impurities may be inhibiting crystallization.

  • Solution:

    • Solvent Screening for Recrystallization: Perform small-scale solubility tests to find a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the product when hot but not when cold.

    • Trituration: If the crude product is an oil or amorphous solid, try trituration. This involves stirring the crude material with a solvent in which the product is insoluble but the impurities are soluble. This can wash away impurities and often induces crystallization of the product.

    • Purify via Derivatization: In difficult cases, it may be possible to convert the product to a crystalline derivative, purify the derivative by recrystallization, and then cleave it to regenerate the pure product. This is a last resort due to the extra steps involved.

Quantitative Data Summary: Reaction Parameter Optimization
ParameterCondition A (Classic)Condition B (Optimized)Expected Outcome & Rationale
Solvent EthanolN,N-Dimethylacetamide (DMAc)DMAc, an aprotic polar solvent, can accelerate the dehydration step, potentially increasing yield and allowing for lower reaction temperatures.[2]
Catalyst Acetic Acid (catalytic)None (in DMAc)In solvents like DMAc, the reaction may proceed efficiently without an external acid catalyst, simplifying workup.[2]
Temperature Reflux (78 °C)Room Temp to 60 °CMilder conditions reduce the likelihood of side product formation and thermal degradation.
Base (for HCl salt) NaOAcK₂CO₃K₂CO₃ is a stronger, non-nucleophilic base that can efficiently neutralize the HCl salt without competing in side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the Knorr pyrazole synthesis?

A1: The Knorr synthesis is a two-stage process:

  • Hydrazone Formation: The more nucleophilic nitrogen atom of the (2-Bromo-5-chlorophenyl)hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Cyclization and Dehydration: The remaining nitrogen atom in the hydrazone then performs an intramolecular attack on the second carbonyl carbon, forming a five-membered heterocyclic intermediate (a pyrazoline derivative). This intermediate is often unstable and rapidly eliminates a second molecule of water to form the stable, aromatic pyrazole ring.[1][8]

Knorr Pyrazole Synthesis Mechanism

G cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Cyclization & Dehydration R_NHNH2 Ar-NH-NH₂ Hydrazone Ar-NH-N=C(R₁)-CH₂-C(=O)-R₂ R_NHNH2->Hydrazone + Dicarbonyl, -H₂O Dicarbonyl R₁-C(=O)-CH₂-C(=O)-R₂ Pyrazoline Hemiaminal Intermediate Hydrazone->Pyrazoline Intramolecular Attack Pyrazole Final Pyrazole Product Pyrazoline->Pyrazole Dehydration (-H₂O)

Caption: The two-stage mechanism of the Knorr pyrazole synthesis.

Q2: How critical is the choice of the 1,3-dicarbonyl compound?

A2: It is absolutely critical as it defines the substitution pattern on the pyrazole ring. To obtain a 3-methyl-1H-pyrazole product, you need a 1,3-dicarbonyl equivalent that will install a methyl group at the 3-position and a hydrogen at the 5-position. Using acetylacetone (2,4-pentanedione) would result in a 3,5-dimethylpyrazole. A more suitable, though less common, starting material would be acetoacetaldehyde or one of its synthetic equivalents.

Q3: What are the best analytical methods for monitoring this reaction?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): The quickest and most convenient method for tracking the consumption of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product and identifying the masses of any major impurities or isomers, which is particularly useful when troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final, purified product. NOESY experiments can be invaluable for confirming regiochemistry if isomers are a possibility.[12]

Q4: Can I perform bromination after forming the pyrazole ring?

A4: Yes, this is a viable alternative strategy. You could synthesize 1-(5-chloro-phenyl)-3-methyl-1H-pyrazole first and then perform an electrophilic bromination. The pyrazole ring is electron-rich, and electrophilic substitution typically occurs at the C4 position.[13] However, directing bromination specifically to the C2 position of the N-phenyl ring while the C4 of the pyrazole is available would be extremely challenging and likely require a directed ortho-metalation strategy, which is far more complex than the Knorr synthesis with the correctly substituted hydrazine. Therefore, starting with the pre-functionalized (2-Bromo-5-chlorophenyl)hydrazine is the more robust and logical approach.

Optimized Experimental Protocol (Knorr Synthesis)

This protocol is a recommended starting point based on modern synthetic methods.

G reagents 1. Reagent Prep setup 2. Reaction Setup reagents->setup Add reagents to flask reaction 3. Reaction setup->reaction Heat to 60°C workup 4. Work-up reaction->workup Cool & Quench purify 5. Purification workup->purify Extract & Concentrate analyze 6. Analysis purify->analyze Column Chromatography

Caption: A high-level workflow for the pyrazole synthesis.

1. Reagent Preparation:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, add (2-Bromo-5-chlorophenyl)hydrazine hydrochloride (1.0 eq).

  • Add N,N-Dimethylacetamide (DMAc, ~5-10 mL per gram of hydrazine).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the suspension.

2. Reaction Initiation:

  • Stir the mixture at room temperature for 20-30 minutes to allow for the in-situ formation of the free hydrazine.

  • To this mixture, add the 1,3-dicarbonyl synthon (e.g., acetoacetaldehyde dimethyl acetal, 1.1 eq) dropwise.

3. Reaction Monitoring:

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours until the starting hydrazine has been consumed (typically 4-12 hours).

4. Work-up:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]

5. Purification:

  • The resulting crude residue should be purified by flash column chromatography on silica gel.

  • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, to isolate the pure product.[11]

6. Analysis:

  • Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. Available from: [Link]

  • Google Patents. (2015). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. (n.d.). The preparation method of 3-(substituted-phenyl) pyrazole derivatives and salt thereof.
  • Crucianini, M., et al. (2004). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 69(18), 6143-6149. Available from: [Link]

  • Elguero, J., et al. (1999). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 77(5-6), 947-956.
  • Yusubov, M. S., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9799-9809. Available from: [Link]

  • Selvam, N., & Perumal, P. T. (2006). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6245. Available from: [Link]

  • Iannelli, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available from: [Link]

  • Martins, M. A. P., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(15), 4930. Available from: [Link]

  • Bagley, S. W., et al. (2018). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry, 83(5), 2613-2624. Available from: [Link]

  • Reddy, P. V. G., & Rama, V. (2012). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Available from: [Link]

  • Bouabdallah, I., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4323. Available from: [Link]

  • ChemSynthesis. (n.d.). 4-bromo-5-chloro-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(7), 843. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • PubMed. (2012). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 58, 563-577. Available from: [Link]

  • Organic Syntheses. (n.d.). 5-Benzo[15][16]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (2004). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Available from: [Link]

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Technical Support Center: Overcoming Solubility Challenges of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole in aqueous media. As Senior Application Scientists, we have curated this resource to provide not only practical troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I've just synthesized/received 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole and it won't dissolve in my aqueous buffer. Why is this happening?

A1: The chemical structure of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole, with its halogenated phenyl ring and pyrazole core, suggests it is a lipophilic or hydrophobic compound. Such molecules have low affinity for polar solvents like water and aqueous buffers, leading to poor solubility. The energy required to break the crystal lattice of the solid compound and to create a cavity in the highly ordered water structure is not sufficiently compensated by the interactions between the compound and water molecules.

Q2: What is the first step I should take to address this solubility issue?

A2: The first step is to perform a systematic preliminary solubility assessment. This involves testing the solubility of your compound in a range of solvents with varying polarities. This initial screen will provide valuable information about the physicochemical properties of your compound and guide the selection of an appropriate solubilization strategy. A detailed protocol for this is provided in the Troubleshooting Guide section.

Q3: Is there a "one-size-fits-all" solution for solubilizing poorly soluble compounds?

A3: Unfortunately, there is no universal solution. The optimal solubilization strategy depends on several factors, including the specific properties of your compound, the required final concentration, the intended application (e.g., in vitro assay, in vivo study), and potential downstream compatibility issues. A systematic approach, as outlined in this guide, is crucial for identifying the most effective method for your specific needs.

Troubleshooting Guides

Issue 1: Determining the Baseline Solubility Profile

Q: How do I systematically determine the initial solubility of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole?

A: Protocol for Preliminary Solubility Assessment

This protocol utilizes the shake-flask method, a gold standard for determining equilibrium solubility.[1]

Materials:

  • 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole

  • A selection of solvents (see table below)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Weigh out an excess amount of the compound (e.g., 2-5 mg) into several vials.

  • Add a fixed volume (e.g., 1 mL) of each selected solvent to the respective vials.

  • Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for the presence of undissolved solid material.

  • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the solubility in mg/mL or µg/mL.

Table 1: Hypothetical Preliminary Solubility Data for 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole

SolventPolarity IndexPredicted Solubility (µg/mL)Observations
Water10.2< 1Insoluble
PBS (pH 7.4)~10< 1Insoluble
Ethanol4.3500Moderately soluble
DMSO7.2> 10,000Highly soluble
PEG 4006.02,500Soluble
Methanol5.1800Moderately soluble

Interpretation of Results: The hypothetical data in Table 1 suggests that 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole is practically insoluble in aqueous solutions but shows significant solubility in organic solvents like DMSO and ethanol. This confirms its hydrophobic nature and indicates that strategies to bridge the polarity gap between the compound and water are necessary.

Issue 2: My in vitro assay requires a low percentage of organic solvent, but my compound is still precipitating.

Q: How can I increase the aqueous solubility of my compound for cell-based assays or other sensitive applications with minimal use of harsh organic solvents?

A: Decision-Making Workflow for Solubility Enhancement

The choice of a suitable solubility enhancement technique is critical and should be guided by the experimental requirements. The following diagram illustrates a logical approach to selecting a strategy.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Optimization & Characterization start Poor Aqueous Solubility of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole sol_profile Determine Preliminary Solubility Profile start->sol_profile decision What is the final required concentration and solvent tolerance of the assay? sol_profile->decision cosolvent Co-solvent Formulation decision->cosolvent Low conc. needed, <5% organic solvent tolerated surfactant Surfactant-based Formulation decision->surfactant Higher conc. needed, micellar system acceptable cyclodextrin Cyclodextrin Complexation decision->cyclodextrin High conc. needed, non-toxic carrier preferred lipid Lipid-based Formulation decision->lipid Oral delivery or high payload needed optimize Optimize Formulation & Characterize Properties cosolvent->optimize surfactant->optimize cyclodextrin->optimize lipid->optimize

Caption: Decision workflow for selecting a solubility enhancement strategy.

In-Depth Solubilization Strategies

Co-solvent Formulations

Q: How do co-solvents work, and how do I develop a co-solvent formulation?

A: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[2][3] This creates a more favorable environment for the dissolution of hydrophobic compounds like 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole.

Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water, reducing its ability to "squeeze out" nonpolar solutes. They essentially act as a bridge between the hydrophobic compound and the aqueous phase.[4]

Protocol for Co-solvent Screening:

  • Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., 100 mM in DMSO).

  • In a series of microcentrifuge tubes, prepare different co-solvent/buffer mixtures (e.g., 1%, 2%, 5%, 10% v/v of co-solvent in your aqueous buffer).

  • Add a small aliquot of the compound's stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.

  • Vortex briefly and visually inspect for any precipitation immediately and after a set period (e.g., 1, 4, and 24 hours).

  • If no precipitation is observed, you can proceed with your experiment, ensuring that the final concentration of the co-solvent is compatible with your assay system.

Table 2: Common Co-solvents for In Vitro Studies

Co-solventPropertiesTypical Concentration Range
DMSOHighly effective, but can have cellular effects0.1% - 1%
EthanolLess toxic than DMSO, widely used1% - 5%
PEG 400Low toxicity, can handle higher concentrations5% - 20%
Propylene GlycolGood safety profile, often used in formulations5% - 20%

Causality Behind Experimental Choices: Starting with a high-concentration stock in a strong organic solvent allows for minimal volume addition to the final aqueous solution, thereby keeping the final organic solvent concentration low. The screening across a concentration range of the co-solvent helps to identify the minimum amount needed for solubilization, which is crucial for minimizing potential artifacts in biological assays.

Surfactant-based Formulations

Q: My compound is still not soluble enough with co-solvents, or I need a higher concentration. What about using surfactants?

A: Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[5][6] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the aqueous medium.[7]

Mechanism of Action: The hydrophobic tails of the surfactant molecules aggregate to form the core of the micelle, creating a microenvironment that is favorable for the solubilization of lipophilic compounds like 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole. The hydrophilic heads form the outer shell, which interacts with the surrounding water, keeping the entire structure in solution.

Protocol for Surfactant Screening:

  • Prepare a series of aqueous solutions of different surfactants (e.g., Tween® 80, Kolliphor® EL) at concentrations above their CMC.

  • Add an excess amount of your compound to each surfactant solution.

  • Follow the shake-flask method as described in the preliminary solubility assessment protocol.

  • Quantify the amount of dissolved compound in the supernatant to determine the solubilization capacity of each surfactant.

Table 3: Common Surfactants for Pharmaceutical Formulations

SurfactantTypeTypical CMC (M)HLB Value
Tween® 80Non-ionic~1.3 x 10⁻⁵15.0
Kolliphor® EL (Cremophor® EL)Non-ionic~1.6 x 10⁻⁵12-14
Sodium Dodecyl Sulfate (SDS)Anionic~8.2 x 10⁻³40

Self-Validating System: When selecting a surfactant, consider its biocompatibility for your intended application. Non-ionic surfactants like Tween® 80 and Kolliphor® EL are generally preferred for biological studies due to their lower toxicity compared to ionic surfactants like SDS. The choice of surfactant should be validated by running a vehicle control (surfactant solution without the compound) in your assay to ensure the surfactant itself does not cause any interference.

Cyclodextrin Complexation

Q: I need a formulation for in vivo studies and am concerned about the potential toxicity of co-solvents and surfactants. Are there other options?

A: Yes, cyclodextrin complexation is an excellent strategy for improving the solubility and stability of hydrophobic compounds, particularly for in vivo applications.[8][9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[10][11]

Mechanism of Action: The hydrophobic inner cavity of the cyclodextrin molecule can encapsulate the poorly soluble guest molecule, in this case, 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole.[11] The hydrophilic exterior of the cyclodextrin ensures that the entire inclusion complex remains soluble in water.

Experimental Workflow for Cyclodextrin Complexation:

G start Select Cyclodextrin (e.g., HP-β-CD) prepare_cd Prepare Aqueous Cyclodextrin Solution start->prepare_cd add_compound Add Excess Compound prepare_cd->add_compound mix Mix for 24-48h (e.g., shake/sonicate) add_compound->mix filter Filter to Remove Undissolved Compound mix->filter analyze Analyze Supernatant (e.g., HPLC) filter->analyze characterize Characterize Complex (e.g., DSC, NMR) analyze->characterize

Caption: Experimental workflow for preparing and analyzing a cyclodextrin inclusion complex.

Protocol for Preparing a Cyclodextrin Formulation:

  • Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point due to its high aqueous solubility and low toxicity.[12]

  • Prepare a solution of HP-β-CD in water or buffer at the desired concentration (e.g., 10-40% w/v).

  • Add an excess amount of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole to the cyclodextrin solution.

  • Stir or sonicate the mixture at a constant temperature for 24-48 hours to facilitate complex formation.

  • Filter the solution through a 0.22 µm filter to remove any uncomplexed, undissolved compound.

  • The resulting clear filtrate is your cyclodextrin-complexed compound solution, ready for use or further analysis.

Authoritative Grounding: The formation of an inclusion complex can be confirmed by various analytical techniques, such as Differential Scanning Calorimetry (DSC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction, which provide evidence of the interaction between the guest molecule and the cyclodextrin.

Lipid-based Formulations

Q: I am developing an oral formulation. How can lipid-based systems help with the solubility and absorption of my compound?

A: Lipid-based drug delivery systems (LBDDS) are highly effective for improving the oral bioavailability of poorly water-soluble compounds.[13][14][15][16] These formulations use a combination of lipids, surfactants, and co-solvents to maintain the drug in a solubilized state in the gastrointestinal tract.

Mechanism of Action: LBDDS can enhance bioavailability through several mechanisms:

  • They present the drug in a dissolved form, bypassing the dissolution rate-limiting step of absorption.

  • They can stimulate the secretion of bile salts and phospholipids, which aid in the formation of mixed micelles that further solubilize the drug.

  • They can promote lymphatic transport, which bypasses first-pass metabolism in the liver.[15]

Formulation Strategy: The development of LBDDS involves screening various combinations of oils, surfactants, and co-solvents to find a formulation that can effectively solubilize the drug and form a stable emulsion or microemulsion upon dilution with aqueous media. The Lipid Formulation Classification System (LFCS) provides a framework for categorizing these formulations and predicting their in vivo performance.[13]

Table 4: Components of Lipid-Based Formulations

ComponentExampleFunction
Oils (Lipids)Medium-chain triglycerides (e.g., Capmul® MCM), Long-chain triglycerides (e.g., soybean oil)Solubilize the drug
SurfactantsKolliphor® EL, Tween® 80Promote emulsification
Co-solventsEthanol, PEG 400, Propylene GlycolIncrease the solvent capacity of the formulation

Characterization of Formulations: It is essential to characterize the final formulation for properties such as particle size, drug loading, and stability.[17][18][19] For LBDDS, in vitro dispersion and digestion tests are crucial for predicting how the formulation will behave in the gastrointestinal tract.

References

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  • Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637. [Link]

  • Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation, 2(6), 1-8. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Popov, M., & Vasile, C. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 14(20), 4333. [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Bennion, B. J., & Daggett, V. (2003). The hydrophobic effect and the role of cosolvents. The Journal of Physical Chemistry B, 107(47), 13146-13155. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Frontiers in Pharmacology. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. [Link]

  • MDPI. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • Coriolis Pharma. (n.d.). Basic Formulation Characterization. [Link]

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  • National Center for Biotechnology Information. (2023). A recent overview of surfactant–drug interactions and their importance. [Link]

  • ResearchGate. (2014). Oral lipid-based drug delivery systems - An overview. [Link]

  • Eurofins Scientific. (n.d.). Characterization for Pharmaceutical Products. [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • ACS Publications. (1998). A Simple Method for Determination of Solubility in the First-Year Laboratory. [Link]

  • ScienceDirect. (2025). Solubilization by surfactants: Significance and symbolism. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2024). Solid-State Characterization in Drug Development and Formulation. [Link]

  • PubMed. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. [Link]

  • SciSpace. (2021). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • ResearchGate. (2000). CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. [Link]

  • CAS.org. (2025). The future of lipid-based drug delivery systems. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • ResearchGate. (2017). The Hydrophobic Effect and the Role of Cosolvents. [Link]

  • Google Patents. (2005). Method for determining solubility of a chemical compound.
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analytical method development for impure pyrazole samples

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for a specialized resource, this Technical Support Center provides in-depth guidance on developing robust analytical methods for impure pyrazole samples. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple protocols to explain the scientific rationale behind method development choices. As a Senior Application Scientist, my aim is to equip you with the expertise and field-proven insights necessary to overcome common analytical challenges, ensuring the integrity and reliability of your results.

Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] However, their synthesis can be complex, often resulting in a variety of impurities such as unreacted starting materials, intermediates, regioisomers, and by-products.[1][4][5] Furthermore, the pyrazole ring itself, while generally stable, can be susceptible to degradation under certain stress conditions.[3][6] Therefore, developing a specific, sensitive, and validated analytical method is not merely a procedural step but a critical component of ensuring drug safety and efficacy.

This guide is structured to address your needs, from quick answers in our FAQ section to comprehensive, step-by-step troubleshooting guides for advanced method development.

Frequently Asked Questions (FAQs)

This section provides rapid, direct answers to the most common questions encountered during the analysis of pyrazole samples.

Q1: What are the most common impurities I should expect in my pyrazole sample?

A: Impurities are typically process-related or degradation-related. Process-related impurities can include:

  • Unreacted Starting Materials: Such as 1,3-dicarbonyl compounds or hydrazine derivatives.[1][7]

  • Intermediates: Incomplete cyclization or other reaction steps can leave intermediate products.[4]

  • By-products: Resulting from side reactions, such as the formation of regioisomers if the dicarbonyl compound is unsymmetrical.[1]

  • Reagents and Solvents: Residual reagents or solvents used in the synthesis and purification process.[4]

Degradation products arise from the decomposition of the main pyrazole compound under stress conditions like acid, base, oxidation, or light.

Q2: Which primary analytical technique is better for pyrazole analysis: HPLC or GC?

A: The choice depends on the volatility and thermal stability of your specific pyrazole derivative and its impurities.

  • High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique. Pyrazoles are often polar and non-volatile, making them ideal candidates for Reverse-Phase HPLC (RP-HPLC).[8]

  • Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is suitable for volatile and thermally stable pyrazole derivatives. However, many pharmaceutical pyrazoles have high molecular weights and polar functional groups that make them non-volatile, requiring derivatization before GC analysis. GC-MS can be powerful for identifying isomeric impurities if they can be chromatographically separated.[9]

For impurity profiling of pharmaceutical pyrazoles, RP-HPLC is almost always the starting point.

Q3: How do I select the right HPLC column for separating pyrazole and its impurities?

A: For RP-HPLC, a C18 (ODS) column is the universal starting point.[8][10] Key considerations include:

  • Polarity: Pyrazoles are basic due to their nitrogen atoms and can be quite polar.[2] If you experience poor retention on a standard C18 column, consider a polar-embedded phase or aqueous C18 column, which provide better retention for polar analytes under highly aqueous mobile phase conditions.[11][12]

  • pH Stability: The basic nature of pyrazoles often requires a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to ensure sharp, symmetrical peaks by protonating the analyte and suppressing interactions with residual column silanols.[8][13] Therefore, choose a column stable in the pH range you intend to use.

  • Particle Size: Columns with smaller particles (e.g., <3 µm) offer higher efficiency and better resolution, but require a UHPLC system capable of handling higher backpressures.

Q4: My pyrazole compound is chiral. How can I separate the enantiomers?

A: Direct separation using chiral HPLC is the most common approach.[14] This involves using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds, including pyrazoles.[15][16] Method development is often empirical, requiring screening of different CSPs and mobile phase systems (normal-phase, polar organic, or reversed-phase).[15][17][18]

Q5: What are forced degradation studies, and why are they necessary for pyrazole drug candidates?

A: Forced degradation (or stress testing) involves intentionally exposing the drug substance to harsh conditions (acid, base, oxidation, heat, light) to accelerate decomposition.[19][20] The purpose is twofold:

  • To identify likely degradation products: This helps elucidate the degradation pathways of the molecule.[21]

  • To demonstrate method specificity: A key part of method validation is proving that your analytical method can separate the intact drug from all potential degradation products. This ensures the method is "stability-indicating."[19][22] This is a mandatory requirement by regulatory agencies like the FDA and is outlined in ICH guidelines.[19][20]

Troubleshooting Guides & Protocols

This section provides structured workflows and detailed protocols for developing and validating analytical methods for pyrazole samples.

Guide 1: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop and validate a robust RP-HPLC method capable of quantifying a pyrazole Active Pharmaceutical Ingredient (API) and separating it from process-related impurities and degradation products.


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// Logical Flow start -> char; char -> screen; screen -> optim; optim -> forced_deg; forced_deg -> specificity [label="Generate Degradants"]; specificity -> validate [label="Method is Specific"]; specificity -> optim [label="Resolution inadequate\n(Co-elution)", style=dashed, color="#5F6368"]; validate -> end_node; }

Workflow for RP-HPLC Stability-Indicating Method Development.

Step-by-Step Experimental Protocol

Step 1: Analyte & Impurity Characterization

  • Objective: Understand the physicochemical properties of your pyrazole API to make informed starting decisions.

  • Procedure:

    • Determine the UV-Visible spectrum of the pyrazole API in a suitable solvent (e.g., methanol or acetonitrile) to select an appropriate detection wavelength.

    • Estimate the pKa. Pyrazoles are weakly basic (pKa typically ~2.5), which confirms that an acidic mobile phase will be beneficial for good peak shape.[2]

    • If available, obtain information on the structures of known process impurities to understand their polarity relative to the API.

Step 2: Initial Column and Mobile Phase Screening

  • Objective: Find a suitable column and mobile phase combination that provides retention for the API and initial separation of major impurities.

  • Recommended Starting Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA general-purpose column with good resolving power.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the basic pyrazole is in a single ionic form, improving peak shape. MS-compatible.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 5% to 95% B over 20-30 minutesA broad gradient helps to elute all components and provides a first look at the complexity of the sample.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25-30 °CProvides stable retention times. Can be increased to reduce viscosity and improve peak shape if needed.[23]
Detection UV, at λmax of the APIMaximizes sensitivity for the main component. A Photo Diode Array (PDA) detector is highly recommended to check for co-eluting peaks.
Injection Vol. 5-10 µLA small volume minimizes potential peak distortion from the sample solvent.[23]

Step 3: Forced Degradation Studies

  • Objective: To intentionally degrade the API and generate relevant degradation products to ensure the method's specificity.

  • Protocol: Prepare solutions of the pyrazole API (~1 mg/mL) and subject them to the following conditions. Aim for 5-20% degradation of the main peak.[19]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2-8 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2-8 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105 °C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) or a combination of UV/Visible light as described in ICH Q1B.

  • Analysis: Analyze all stressed samples alongside a non-stressed control sample using the developed HPLC method.

Step 4: Method Optimization and Specificity Check

  • Objective: Fine-tune the method to achieve baseline resolution (>1.5) between the API and all known impurities and degradation products.

  • Procedure:

    • Examine the chromatograms from the forced degradation study. Use a PDA detector to assess the peak purity of the API peak in all conditions.

    • If co-elution is observed, adjust the method. Common adjustments include:

      • Modifying the Gradient Slope: A shallower gradient provides more time for separation and can resolve closely eluting peaks.

      • Changing Organic Modifier: Switching from acetonitrile to methanol can alter selectivity and change the elution order of impurities.

      • Adjusting pH: Small changes in mobile phase pH can significantly impact the retention of ionizable compounds.

Step 5: Method Validation

  • Objective: Formally prove that the analytical method is suitable for its intended purpose, following ICH Q2(R1) guidelines.[24][25][26]

  • Key Parameters for an Impurity Method:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from impurities and degradants.Peak purity index > 0.999. Baseline resolution between API and all impurities.
Limit of Detection (LOD) The lowest amount of an impurity that can be detected.Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of ~10:1.[27]
Linearity To demonstrate a proportional relationship between impurity concentration and analytical response.Correlation coefficient (r²) ≥ 0.998 over a range from LOQ to 120% of the specification limit.[8]
Accuracy The closeness of test results to the true value.% Recovery of spiked impurity standard should be within 80-120% at different levels.
Precision (Repeatability & Intermediate)To show the method produces consistent results.Relative Standard Deviation (RSD) ≤ 10% for impurity quantification at the specification limit.
Robustness To demonstrate the method is unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, Temp ±5°C).System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.
Common HPLC Troubleshooting for Pyrazole Analysis
ProblemPossible Cause for PyrazolesRecommended Solution
Peak Tailing Secondary interactions between the basic nitrogen atoms of the pyrazole and acidic silanol groups on the column packing.Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5 with formic or phosphoric acid) to fully protonate the pyrazole. Consider using a column with end-capping or a modern base-deactivated stationary phase.
Poor Retention The pyrazole derivative is highly polar.Switch to a polar-embedded or aqueous C18 column.[11] Reduce the initial percentage of organic solvent in the gradient.
Drifting Retention Times Insufficient column equilibration between runs; changing mobile phase composition (e.g., evaporation of organic solvent).[23]Ensure the column is equilibrated with the starting mobile phase for at least 10 column volumes. Keep mobile phase bottles covered.[23]
Split or Broad Peaks Sample solvent is much stronger than the mobile phase, causing distortion. Column blockage or void.Whenever possible, dissolve the sample in the initial mobile phase. If the problem persists, check for system issues before blaming the column.[28]
Guide 2: Impurity Identification and Structural Characterization

Objective: To identify the chemical structure of unknown impurities detected during HPLC analysis.


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// Logical Flow start -> lcms; lcms -> hypothesis; hypothesis -> isolate [label="Hypothesis requires confirmation"]; isolate -> characterize; characterize -> confirm; }

General workflow for impurity identification and characterization.

Step-by-Step Protocol
  • HPLC-MS Analysis:

    • Analyze your impure sample using an HPLC system coupled to a mass spectrometer (LC-MS).

    • Use a mobile phase compatible with MS, such as one containing formic acid or ammonium acetate. Avoid non-volatile buffers like phosphate.

    • Obtain the mass-to-charge ratio (m/z) for the API and each unknown impurity peak. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides an accurate mass, allowing you to determine the elemental composition.[29]

  • Propose Putative Structures:

    • Calculate the mass difference (Δmass) between the impurity and the API.

    • Correlate this Δmass with plausible chemical modifications based on the synthesis route and forced degradation results. For example:

      • Δmass of +16: Suggests oxidation (addition of an oxygen atom).

      • Δmass of -2: Suggests the formation of an additional double bond.

      • Δmass corresponding to a reactant: Suggests an unreacted starting material or a related by-product.

  • Impurity Isolation:

    • If an impurity is present at a significant level (typically >0.1% as per ICH guidelines), it must be structurally characterized.[30]

    • Develop a preparative HPLC method to isolate a sufficient quantity (typically several milligrams) of the impurity for spectroscopic analysis. This often involves scaling up your analytical method to a larger diameter column.

  • Spectroscopic Characterization:

    • Once isolated, subject the impurity to a suite of spectroscopic techniques to confirm its structure:[29][30]

      • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): This is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.[31][32]

      • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition.[29]

      • FT-IR Spectroscopy: Provides information about functional groups present in the molecule.[29]

By following this systematic approach, you can confidently develop a robust, validated analytical method to ensure the quality and safety of your pyrazole-containing pharmaceutical products.

References
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  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). National Institutes of Health (NIH). Retrieved from [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved from [Link]

  • (PDF) Validated RP-HPLC Method for Organic Impurities in Aripiprazole Tablets and Drug Substance. (2024). ResearchGate. Retrieved from [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (2025). ResearchGate. Retrieved from [Link]

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  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

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  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv. Retrieved from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of Brominated vs. Chlorinated Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with profound biological and material applications.[1][2] The strategic functionalization of this versatile ring system allows for the fine-tuning of a molecule's physicochemical properties, thereby modulating its efficacy and specificity for a given target. Among the most impactful modifications is halogenation, a cornerstone of modern medicinal chemistry.[3]

This guide provides an in-depth technical comparison of two common halogen modifications: bromination and chlorination of pyrazole analogs. We will dissect the causal relationships behind their differing efficacies, supported by experimental data, and provide detailed protocols for their synthesis and evaluation. Our focus will be on providing field-proven insights to guide your research and development endeavors.

The Halogen Effect: More Than Just a Substitution

The introduction of a halogen atom onto a pyrazole ring is not a trivial alteration. It fundamentally changes the electronic and steric profile of the molecule, influencing everything from its ability to cross cell membranes to its binding affinity for a target protein. The choice between bromine and chlorine, while seemingly subtle, can lead to significant differences in biological activity.

Generally, moving down the halogen group from chlorine to bromine introduces:

  • Increased Lipophilicity: Bromine is less electronegative and more polarizable than chlorine, which typically results in a higher lipophilicity (LogP value). This can enhance the molecule's ability to permeate lipid-rich cell membranes and access intracellular targets.[3]

  • Greater Size and Polarizability: The larger atomic radius of bromine can provide a more favorable steric fit within a binding pocket. Its diffuse electron cloud (higher polarizability) makes it a more effective participant in van der Waals and, notably, halogen bonding interactions.[3]

  • Halogen Bonding Potential: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone.[4][5] The strength of this interaction generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F. This interaction can be a powerful tool for enhancing binding affinity and selectivity.[5]

These fundamental differences form the basis for the observed variations in efficacy between brominated and chlorinated pyrazole analogs.

Comparative Efficacy in Oncology: A Case Study

A compelling example of the differential effects of bromination versus chlorination can be found in the evaluation of anti-tumor agents. A study by Zalaru et al. investigated a series of N-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)haloanilines for their cytotoxic effects.[3] Within this series, a direct comparison between the 4-bromo and 4-chloro substituted analogs revealed a clear trend in potency.

The brominated analog consistently demonstrated superior anti-tumor activity against HEp-2 tumor epithelial cells. This enhanced efficacy is attributed to a combination of factors inherent to the bromine atom: its larger volume, greater polarizability, and increased lipophilicity, which likely facilitate stronger interactions with the biological target and better cell membrane penetration.[3]

Quantitative Efficacy Data: Anticancer Activity
Compound IDHalogen (at para-position of aniline)Target Cell LineIC50 (µg/mL)Reference
4c BromineHEp-21.16[3]
4b ChlorineHEp-21.45[3]

Table 1: Comparative in vitro anticancer activity of a brominated vs. a chlorinated pyrazole analog. Lower IC50 values indicate higher potency.

Comparative Efficacy in Microbiology

The influence of halogen substitution also extends to the antimicrobial activity of pyrazole derivatives. The same study by Zalaru et al. provides data on the minimum inhibitory concentration (MIC) against various bacterial strains. While the differences are less pronounced than in the anticancer assays, the halogen's nature still modulates the activity.

Quantitative Efficacy Data: Antimicrobial Activity
Compound IDHalogenS. aureus ATCC 25923 (MIC, µg/mL)E. coli ATCC 25922 (MIC, µg/mL)Reference
5c Bromine0.023> 100[3]
5b Chlorine0.046> 100[3]

Table 2: Comparative in vitro antimicrobial activity. Lower MIC values indicate higher potency.

In this instance, the brominated analog (5c) showed a two-fold higher potency against the Gram-positive bacterium Staphylococcus aureus compared to its chlorinated counterpart (5b).[3]

Physicochemical Properties: The Underlying Drivers

To understand the "why" behind the observed efficacy differences, we must examine the fundamental physicochemical properties of these analogs.

Property4-Bromo Analog¹4-Chloro Analog²Rationale for Efficacy Impact
Molecular Weight ( g/mol ) 354.18309.73Affects diffusion and membrane transport.
Calculated LogP 3.12.8Higher lipophilicity for the bromo-analog may improve membrane permeability.
Aqueous Solubility LowerHigherInversely related to LogP; can impact formulation and bioavailability.
Halogen Bond Donor Potential StrongerWeakerBromine's larger σ-hole allows for stronger, more effective halogen bonds with protein targets.

¹ N-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-4-bromoaniline ² N-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-4-chloroaniline (LogP and solubility are predicted values, as experimental data for these specific compounds is not readily available. These predictions are based on established computational models.)

The interplay of these properties is critical. While higher lipophilicity can improve cell entry, it may also decrease aqueous solubility, presenting formulation challenges. The stronger halogen bonding potential of bromine, however, offers a distinct advantage in target engagement, often leading to enhanced potency.[5]

Experimental Protocols: A Self-Validating System

The trustworthiness of any comparative analysis rests on the rigor of its experimental methods. Below are detailed, step-by-step protocols for the synthesis and biological evaluation of the pyrazole analogs discussed.

Protocol 1: Synthesis of Halogenated Pyrazole Analogs

This protocol describes a modified Mannich reaction, a reliable method for synthesizing the target N-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)haloanilines.[3]

SynthesisWorkflow cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Mannich Condensation Py 3,5-Dimethyl-4-nitro-1H-pyrazole Intermediate (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methanol Py->Intermediate Reflux HCHO Formaldehyde (37% aq.) HCHO->Intermediate MeOH Methanol (Solvent) MeOH->Intermediate Product Final Product: N-((Pyrazol-1-yl)methyl)-4-haloaniline Intermediate->Product Stir at RT Aniline 4-Haloaniline (Bromo or Chloro) Aniline->Product DCM Dichloromethane (Solvent) DCM->Product MTTWorkflow A 1. Seed Cells (e.g., HEp-2) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Compounds (Varying concentrations) B->C D 4. Incubate (48h, 37°C, 5% CO2) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (3-4h, 37°C) E->F G 7. Add Solubilization Buffer (100 µL/well) F->G H 8. Incubate (2h, RT, in dark) G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate IC50 I->J HalogenBonding cluster_binding Enzyme Active Site acceptor Backbone Carbonyl (O) h_donor H-Bond Donor (e.g., Lys-NH) pocket Hydrophobic Pocket ligand_br Pyrazole Ring Aniline Ring Br ligand_br:halogen->acceptor Stronger Halogen Bond (σ-hole interaction) ligand_br:pz->h_donor H-Bond ligand_cl Pyrazole Ring Aniline Ring Cl ligand_cl:halogen->acceptor Weaker Halogen Bond ligand_cl:pz->h_donor H-Bond caption Fig 1. Bromine's larger, more polarizable nature enables stronger halogen bonding, enhancing ligand affinity compared to chlorine.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole. As a brominated and chlorinated heterocyclic aromatic compound, this substance requires stringent safety measures to mitigate potential health risks and prevent environmental contamination. This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis and Risk Assessment

Halogenated Aromatic Core: Compounds containing bromine and chlorine on an aromatic ring are often associated with skin, eye, and respiratory tract irritation.[1][2] They can be harmful if swallowed or inhaled.[2][3][4] Due to the presence of halogens, these compounds may also pose a long-term hazard to the aquatic environment.[5]

Pyrazole Moiety: Pyrazole derivatives are known for their diverse biological activities and are widely used as intermediates in the pharmaceutical and agrochemical industries.[6][7] While many pyrazole-based compounds have a favorable safety profile, some can exhibit toxicity.

Inferred Hazard Profile: Based on analogous compounds, 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole should be treated as a substance that is:

  • Harmful if swallowed.[2][3]

  • A cause of skin irritation.[1][2]

  • A cause of serious eye irritation.[1][2][3]

  • Potentially causing respiratory irritation.[1][2]

The following table summarizes the anticipated GHS hazard classifications for this compound, extrapolated from structurally similar molecules.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to ensure comprehensive protection. The selection of appropriate PPE is critical to minimize exposure through all potential routes: dermal, ocular, and inhalation.

Recommended PPE
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8]To prevent skin contact. Check glove manufacturer's compatibility data.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and airborne particles.
Body Protection Laboratory coat, fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of dust or vapors.
PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses/Goggles Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Operational and Handling Plan

Adherence to a strict operational plan is essential for the safe handling of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole.

Engineering Controls
  • Ventilation: All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1][8]

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Avoid the formation of dust and aerosols.[1][2][4]

  • Do not eat, drink, or smoke in the laboratory.[3][4][10]

  • Wash hands thoroughly after handling.[3][10]

  • Ensure containers are tightly closed when not in use and stored in a cool, dry, and well-ventilated place.[3][4]

Experimental Protocol: Weighing and Solution Preparation

This protocol outlines the standard procedure for preparing a stock solution.

  • Preparation: Don all required PPE as specified in Section 2.

  • Work Area: Perform all manipulations within a chemical fume hood.

  • Weighing:

    • Tare a suitable container on an analytical balance.

    • Carefully add the desired amount of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole to the container, avoiding dust generation.

    • Record the exact weight.

  • Dissolution:

    • Add the appropriate solvent to the container.

    • Gently swirl or vortex to ensure complete dissolution. Sonication may be used if necessary.

  • Storage: Tightly cap the container, label it clearly with the compound name, concentration, solvent, and date of preparation, and store it under appropriate conditions.

Stock_Solution_Workflow Start Start Prep Don PPE and Prepare Fume Hood Start->Prep Weigh Weigh Compound Prep->Weigh Dissolve Add Solvent and Dissolve Weigh->Dissolve Store Label and Store Solution Dissolve->Store End End Store->End

Caption: Workflow for Preparing a Stock Solution.

Emergency Procedures

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10]

Spill Response
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb with an inert material (e.g., sand, vermiculite).

    • Collect the material into a suitable, labeled container for disposal.

  • Large Spills:

    • Evacuate the area.

    • Prevent further leakage or spillage if safe to do so.

    • Contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole and associated waste is crucial to prevent environmental contamination and comply with regulations.

Waste Categorization

Due to its halogenated nature, waste containing this compound must be segregated as halogenated organic waste .[11] Do not mix it with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[11]

Disposal Procedures
  • Unused Product: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[12]

  • Contaminated Materials: All contaminated items, including gloves, disposable lab coats, and absorbent materials from spills, must be collected in a designated hazardous waste container and disposed of accordingly.[12]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. Collect the rinsate as halogenated organic waste.

The disposal of chlorinated organic residues often involves high-temperature incineration with subsequent scrubbing of the acidic gases produced.[13][14][15] Landfill disposal is generally not recommended for these types of compounds due to their potential to leach into the environment.[13]

Disposal_Flowchart Waste Waste Generated (Unused Product, Contaminated PPE, Rinsate) Segregate Segregate as Halogenated Organic Waste Waste->Segregate Container Collect in a Labeled, Sealed Hazardous Waste Container Segregate->Container EH_S Arrange for Pickup by Environmental Health & Safety Container->EH_S Incineration High-Temperature Incineration (Typical Final Disposal) EH_S->Incineration

Sources

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。